FXIIIa-IN-1
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
CAS No. |
55909-92-7 |
|---|---|
Molecular Formula |
C26H25N5O19S6 |
Molecular Weight |
903.9 g/mol |
IUPAC Name |
4-amino-5-hydroxy-3,6-bis[[4-(2-sulfooxyethylsulfonyl)phenyl]diazenyl]naphthalene-2,7-disulfonic acid |
InChI |
InChI=1S/C26H25N5O19S6/c27-23-22-15(13-20(53(37,38)39)24(23)30-28-16-1-5-18(6-2-16)51(33,34)11-9-49-55(43,44)45)14-21(54(40,41)42)25(26(22)32)31-29-17-3-7-19(8-4-17)52(35,36)12-10-50-56(46,47)48/h1-8,13-14,32H,9-12,27H2,(H,37,38,39)(H,40,41,42)(H,43,44,45)(H,46,47,48) |
InChI Key |
OTKRGWXWWWNPKU-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
The Discovery and Synthesis of FXIIIa-IN-1: A Potent and Selective Factor XIIIa Inhibitor
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Introduction
Factor XIIIa (FXIIIa), a transglutaminase activated from its zymogen Factor XIII by thrombin, plays a pivotal role in the final stage of the blood coagulation cascade. Its primary function is to stabilize the fibrin (B1330869) clot by catalyzing the formation of covalent ε-(γ-glutamyl)lysine isopeptide bonds between fibrin monomers. This cross-linking enhances the mechanical strength of the clot and protects it from premature fibrinolysis. Given its critical role in thrombus stability, FXIIIa has emerged as a promising therapeutic target for the development of novel anticoagulants with a potentially wider therapeutic window and reduced bleeding risk compared to conventional therapies. This technical guide details the discovery, synthesis, and biological evaluation of FXIIIa-IN-1, a potent and selective small molecule inhibitor of FXIIIa.
Discovery of this compound (Compound 16)
This compound, also identified as Compound 16 in the scientific literature, was discovered through the screening of a series of heparin mimetics.[1] The rationale behind this approach was to identify allosteric inhibitors that target anion-binding sites on FXIIIa, potentially offering greater selectivity over other transglutaminases that share a conserved active site.[1] this compound emerged from a library of sulfonated azo-naphthalene derivatives as a lead compound with significant inhibitory activity against human FXIIIa.
Quantitative Data Summary
The inhibitory activity and selectivity of this compound have been characterized through various in vitro assays. The key quantitative data are summarized in the table below for easy comparison.
| Parameter | Value | Assay Method | Reference |
| FXIIIa IC50 | 2.4 µM | Bisubstrate, fluorescence-based transglutamination assay | [1] |
| Selectivity | |||
| Thrombin Inhibition | >208-fold selective for FXIIIa | Chromogenic substrate hydrolysis assay | [1] |
| Factor Xa Inhibition | >208-fold selective for FXIIIa | Chromogenic substrate hydrolysis assay | [1] |
| Factor XIa Inhibition | >65-fold selective for FXIIIa | Chromogenic substrate hydrolysis assay | [1] |
| Mechanism of Action | Competitive with Gln-donor substrate (dimethylcasein) | Michaelis-Menten kinetics | [1] |
| Cytotoxicity (MCF-7, HEK-293, CaCo-2 cells) | No significant toxicity observed at 10 µM | MTT Assay | [1] |
Experimental Protocols
Synthesis of this compound (Reactive Black 5)
This compound is chemically known as Reactive Black 5. The synthesis is a multi-step process involving diazotization and coupling reactions.
Materials:
-
1-Naphthol-4-sulfonic acid
-
Sodium nitrite (B80452) (NaNO₂)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Sodium carbonate (Na₂CO₃)
-
Sodium sulfide (B99878) (Na₂S) or other reducing agent
-
Sodium chloride (NaCl)
Step 1: Diazotization of 4-Nitroaniline
-
Dissolve 4-nitroaniline in an aqueous solution of hydrochloric acid.
-
Cool the solution to 0-5 °C in an ice bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite.
-
Maintain the temperature below 5 °C and continue stirring for 30-60 minutes to ensure complete formation of the diazonium salt.
Step 2: First Coupling Reaction
-
Prepare a solution of 1-naphthol-4-sulfonic acid in an aqueous solution of sodium carbonate.
-
Cool this solution to 0-5 °C.
-
Slowly add the diazonium salt solution from Step 1 to the 1-naphthol-4-sulfonic acid solution.
-
Maintain the pH of the reaction mixture in the alkaline range (pH 8-9) by adding sodium carbonate solution as needed.
-
Stir the mixture for several hours at 0-5 °C to allow for the coupling reaction to complete, forming an intermediate azo dye.
Step 3: Reduction of the Nitro Group
-
Heat the intermediate azo dye solution with a reducing agent, such as sodium sulfide, to reduce the nitro group to an amino group. This forms a diamine intermediate.
Step 4: Second Diazotization and Coupling
-
Diazotize the newly formed amino group on the benzene (B151609) ring of the intermediate from Step 3 using the same procedure as in Step 1.
-
Couple the resulting diazonium salt with a second molecule of a suitable coupling agent, which for Reactive Black 5 is H-acid (1-amino-8-hydroxynaphthalene-3,6-disulfonic acid), under alkaline conditions.
Step 5: Purification
-
The final product, this compound (Reactive Black 5), is precipitated from the reaction mixture by adding sodium chloride (salting out).
-
The precipitate is collected by filtration, washed with brine, and dried.
-
Further purification can be achieved by recrystallization or chromatography if required.
Biological Assays
1. FXIIIa Inhibition Assay (Bisubstrate, Fluorescence-Based Transglutamination Assay) [1] This assay measures the transglutaminase activity of FXIIIa through the incorporation of a fluorescently labeled primary amine (dansylcadaverine) into a Gln-donor substrate (N,N-dimethylcasein).
-
Reagents: Human FXIIIa, thrombin, CaCl₂, dansylcadaverine, N,N-dimethylcasein, Tris buffer (pH 7.4).
-
Procedure: a. Activate human Factor XIII to FXIIIa by incubation with thrombin in the presence of CaCl₂. b. In a 96-well plate, add FXIIIa, dansylcadaverine, and N,N-dimethylcasein to Tris buffer. c. Add varying concentrations of this compound to the wells. d. Incubate the plate at 37 °C. e. Monitor the increase in fluorescence at an emission wavelength of 550 nm with an excitation wavelength of 360 nm using a fluorescence plate reader. f. Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
2. Selectivity Assays (Chromogenic Substrate Hydrolysis) [1] The selectivity of this compound is assessed by measuring its inhibitory activity against other key coagulation proteases.
-
Enzymes: Thrombin, Factor Xa, Factor XIa.
-
Substrates: Corresponding chromogenic substrates for each enzyme.
-
Procedure: a. In a 96-well plate, add the respective enzyme (thrombin, FXa, or FXIa) and its chromogenic substrate to a suitable buffer. b. Add this compound at a high concentration (e.g., 150-500 µM). c. Incubate the plate at 37 °C. d. Measure the absorbance at the appropriate wavelength for the chromogenic substrate using a microplate reader. e. Compare the enzyme activity in the presence and absence of this compound to determine the percentage of inhibition.
3. Cytotoxicity Assay (MTT Assay) [1] This assay determines the effect of this compound on the viability of different cell lines.
-
Cell Lines: MCF-7 (breast cancer), HEK-293 (human embryonic kidney), CaCo-2 (intestinal epithelial).
-
Reagents: Cell culture medium, this compound, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), solubilization solution (e.g., DMSO).
-
Procedure: a. Seed the cells in a 96-well plate and allow them to attach overnight. b. Treat the cells with various concentrations of this compound (e.g., up to 10 µM) for a specified period (e.g., 72 hours). c. Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells. d. Add a solubilization solution to dissolve the formazan crystals. e. Measure the absorbance at 570 nm using a microplate reader. f. Express cell viability as a percentage relative to untreated control cells.
4. FXIIIa-Mediated Fibrin Polymerization Assay (SDS-PAGE) [1] This assay visualizes the effect of this compound on the cross-linking of fibrinogen by FXIIIa.
-
Reagents: Fibrinogen, FXIIIa, thrombin, CaCl₂, this compound, SDS-PAGE running and loading buffers.
-
Procedure: a. In a microcentrifuge tube, mix fibrinogen, FXIIIa, and CaCl₂. b. Add varying concentrations of this compound. c. Initiate the cross-linking reaction by adding thrombin. d. Incubate the reaction at 37 °C. e. At different time points, stop the reaction by adding a sample buffer containing a reducing agent (e.g., β-mercaptoethanol) and heating. f. Separate the protein samples by SDS-polyacrylamide gel electrophoresis (SDS-PAGE). g. Stain the gel with a protein stain (e.g., Coomassie Brilliant Blue). h. Analyze the gel for the presence and intensity of γ-γ dimers and α-polymers, which are indicative of fibrin cross-linking. A reduction in these bands in the presence of this compound indicates inhibition.
Visualizations
Caption: Factor XIIIa signaling pathway in blood coagulation and its inhibition by this compound.
Caption: Workflow for the synthesis of this compound (Reactive Black 5).
Caption: Experimental workflow for the biological evaluation of this compound.
References
FXIIIa-IN-1: A Comprehensive Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth overview of the biochemical properties of FXIIIa-IN-1, a potent and selective inhibitor of Factor XIIIa (FXIIIa). Designed for researchers, scientists, and drug development professionals, this document details the inhibitor's mechanism of action, quantitative inhibitory data, and relevant experimental protocols. Furthermore, it explores the broader context of FXIIIa's role in cellular signaling, offering insights into the potential downstream effects of its inhibition.
Introduction to this compound
This compound, also referred to as Compound 16 in select literature, is a small molecule inhibitor that demonstrates high potency and selectivity for Factor XIIIa, a key transglutaminase in the final stages of the blood coagulation cascade.[1][2] By targeting FXIIIa, this compound represents a promising tool for research into novel anticoagulation therapies that may offer a greater safety profile compared to traditional anticoagulants.[1][2] Its mechanism of action and selectivity make it a valuable molecular probe for studying the multifaceted roles of FXIIIa in both physiological and pathological processes.
Biochemical Properties and Inhibitory Activity
This compound exerts its inhibitory effect through a competitive mechanism. Specifically, it competes with the Gln-donor protein substrate, such as dimethylcasein, for binding to the active site of FXIIIa.[1][2] This mode of action prevents the formation of ε-(γ-glutamyl)lysine isopeptide bonds, a critical step in the cross-linking of fibrin (B1330869) monomers to form a stable blood clot.[2][3]
Table 1: Quantitative Inhibitory Data for this compound
| Parameter | Value | Target Enzyme | Notes |
| IC50 | 2.4 µM[1][2][4] | Human Clotting Factor XIIIa | |
| Ki | 8 µM[5] | Not Specified | |
| Selectivity | > 150 µM[1] | Factor XIa | |
| > 500 µM[1] | Factor Xa | ||
| > 500 µM[1] | Thrombin |
Experimental Protocols
FXIIIa Inhibition Assay (Fluorescence-Based)
This assay quantifies the inhibitory potential of compounds like this compound by measuring the reduction in FXIIIa-catalyzed transglutamination. The protocol utilizes a bisubstrate system where the incorporation of a fluorescently labeled amine (dansylcadaverine) into a protein substrate (N,N-dimethylcasein) results in a detectable fluorescent signal.
Materials:
-
Human Factor XIIIa
-
Dansylcadaverine (B154855) (Lys-donor substrate)
-
N,N-dimethylcasein (Gln-donor substrate)
-
Thrombin
-
Calcium Chloride (CaCl2)
-
Tris-HCl buffer (pH 7.4)
-
This compound (or other test inhibitors)
-
Fluorescence microplate reader
Procedure:
-
Prepare a reaction mixture containing FXIIIa, N,N-dimethylcasein, and dansylcadaverine in Tris-HCl buffer with CaCl2.
-
Add varying concentrations of this compound to the reaction mixture.
-
Initiate the reaction by adding thrombin to activate Factor XIII to Factor XIIIa.
-
Incubate the reaction at a controlled temperature.
-
Measure the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., λEx = 360 nm and λEm = 550 nm).[2]
-
Calculate the percentage of FXIIIa inhibition at each inhibitor concentration and determine the IC50 value.
Fibrin Polymerization Assay
This assay assesses the effect of this compound on the formation of cross-linked fibrin polymers, a direct physiological function of FXIIIa. The degree of fibrin cross-linking is visualized using SDS-PAGE.
Materials:
-
Fibrinogen
-
Human Factor XIIIa
-
Human α-thrombin
-
Calcium Chloride (CaCl2)
-
Tris-HCl buffer (pH 7.4)
-
This compound (or other test inhibitors)
-
SDS-PAGE equipment and reagents
Procedure:
-
Prepare a solution of fibrinogen and FXIIIa in Tris-HCl buffer containing CaCl2.
-
Add different concentrations of this compound to the solution.
-
Initiate clotting by adding human α-thrombin.
-
Allow the clot to form.
-
Solubilize the clot and analyze the protein components by SDS-PAGE.
-
Observe the dose-dependent inhibition of fibrin γ-γ dimer formation in the presence of this compound.[1][2]
Signaling Pathways
The Blood Coagulation Cascade
FXIIIa acts at the final stage of the coagulation cascade.[6][7][8] It is activated by thrombin in the presence of calcium ions.[2][9] Activated FXIIIa then cross-links fibrin monomers, leading to the formation of a stable, insoluble fibrin clot.[2][6][8] Inhibition of FXIIIa by this compound disrupts this final stabilization step.
Cellular Signaling Beyond Coagulation
Recent research has revealed that FXIIIa has functions that extend beyond hemostasis, including roles in wound healing, angiogenesis, and cell adhesion.[2][3][10] One key pathway involves the interaction of FXIIIa with integrins, particularly αvβ3.[1] FXIIIa can bind to αvβ3 integrin on endothelial cells, which can influence cellular behaviors such as migration and proliferation. This interaction can lead to the upregulation of cJun and the downregulation of Thrombospondin-1 (TSP-1), promoting pro-angiogenic activities. The inhibition of FXIIIa by this compound may therefore have broader cellular effects by modulating these integrin-mediated signaling pathways.
Cellular Effects and Safety Profile
In vitro studies have shown that this compound does not exhibit significant cytotoxicity in various human cell lines, including breast (MCF-7), intestinal (CaCo-2), and kidney (HEK-293) cells at a concentration of 10 µM over three days.[1] This suggests a favorable preliminary safety profile for research applications.
Conclusion
This compound is a valuable research tool for investigating the roles of Factor XIIIa in coagulation and other cellular processes. Its well-characterized biochemical properties, including its potent and selective inhibitory activity, make it a suitable candidate for in vitro and potentially in vivo studies. The detailed experimental protocols provided in this guide offer a starting point for researchers to incorporate this compound into their experimental designs. Further investigation into the effects of this inhibitor on FXIIIa-mediated cellular signaling pathways will likely yield new insights into the diverse functions of this important enzyme.
References
- 1. Factor XIII mediates adhesion of platelets to endothelial cells through alpha(v)beta(3) and glycoprotein IIb/IIIa integrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Factor XIII-A in Diseases: Role Beyond Blood Coagulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Factor XIII-A: An Indispensable “Factor” in Haemostasis and Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Discovery of Heparin Mimetic, Potent, and Selective Inhibitors of Human Clotting Factor XIIIa - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Coagulation - Wikipedia [en.wikipedia.org]
- 7. Blood Coagulation Signaling Pathways: R&D Systems [rndsystems.com]
- 8. Recent Advances in the Discovery and Development of Factor XI/XIa Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Factor XIIIa Inhibitors as Potential Novel Drugs for Venous Thromboembolism - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Factor XIII-A in Diseases: Role Beyond Blood Coagulation - PMC [pmc.ncbi.nlm.nih.gov]
FXIIIa-IN-1: A Comprehensive Technical Guide on Target Specificity and Selectivity
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the target specificity and selectivity of FXIIIa-IN-1, a potent and selective inhibitor of Factor XIIIa (FXIIIa). The information presented herein is intended to support research and development efforts in the fields of anticoagulation and related therapeutic areas.
Introduction
Factor XIIIa is a transglutaminase that plays a critical role in the final stage of the blood coagulation cascade. It stabilizes the fibrin (B1330869) clot by catalyzing the formation of covalent cross-links between fibrin monomers. Inhibition of FXIIIa is a promising therapeutic strategy for the development of novel anticoagulants with a potentially wider therapeutic window and reduced bleeding risk compared to conventional therapies. This compound has emerged as a significant tool for studying the physiological and pathological roles of FXIIIa. This guide details its inhibitory potency, selectivity against related enzymes, and its effects on cellular systems.
Target Specificity and Potency
This compound is a potent inhibitor of human Factor XIIIa with a reported half-maximal inhibitory concentration (IC50) of 2.4 μM.[1] Its mechanism of action is competitive inhibition with respect to the Gln-donor protein substrate, dimethylcasein.[1]
Table 1: Inhibitory Potency of this compound against Factor XIIIa
| Target | IC50 (μM) |
| Factor XIIIa | 2.4 |
Selectivity Profile
A critical aspect of a therapeutic inhibitor is its selectivity for the intended target over other related proteins, which minimizes the potential for off-target effects. This compound has been evaluated against several other coagulation factors and cysteine proteases, demonstrating a high degree of selectivity.
Table 2: Selectivity Profile of this compound against Other Coagulation Factors
| Off-Target | IC50 (μM) |
| Factor Xa | > 500 |
| Factor XIa | > 150 |
| Thrombin | > 500 |
Data sourced from MedChemExpress, citing Vu KT, et al. ACS Omega. 2024.[1]
Table 3: Selectivity Profile of this compound against Other Cysteine Enzymes
| Off-Target | Selectivity Fold (over FXIIIa) |
| Papain | > 200 |
| Tissue Transglutaminase 2 (TG2) | 9 |
Cellular Activity and Cytotoxicity
This compound has been shown to inhibit FXIIIa-mediated fibrin polymerization and γ-γ dimer formation in a concentration-dependent manner.[1] Importantly, it exhibits a favorable safety profile in vitro, showing no significant cytotoxicity in multiple human cell lines at a concentration of 10 μM over a 3-day incubation period.[1]
Table 4: Cytotoxicity Profile of this compound
| Cell Line | Cell Type | Concentration (μM) | Incubation Time | Result |
| MCF-7 | Breast Cancer | 10 | 3 days | No significant cytotoxicity |
| HEK-293 | Human Embryonic Kidney | 10 | 3 days | No significant cytotoxicity |
| CaCo-2 | Colon Adenocarcinoma | 10 | 3 days | No significant cytotoxicity |
Experimental Protocols
FXIIIa Inhibition Assay (Fluorescence-Based Transglutamination)
This assay quantifies the inhibitory activity of compounds against FXIIIa by measuring the incorporation of a fluorescent amine donor (dansylcadaverine) into a protein substrate (N,N'-dimethylcasein).
Materials:
-
Human Factor XIIIa
-
Thrombin
-
N,N'-dimethylcasein
-
Assay Buffer (e.g., Tris-HCl with CaCl2)
-
This compound or other test compounds
-
96-well black microplates
-
Fluorescence plate reader (Excitation: ~360 nm, Emission: ~550 nm)
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, add the assay buffer.
-
Add serial dilutions of this compound to the wells.
-
Add a solution of N,N'-dimethylcasein and dansylcadaverine to each well.
-
Initiate the reaction by adding a pre-activated solution of Factor XIIIa (activated with thrombin).
-
Incubate the plate at 37°C for a specified period (e.g., 60 minutes).
-
Measure the fluorescence intensity at the specified wavelengths.
-
Calculate the percent inhibition for each concentration of the inhibitor and determine the IC50 value using a suitable software.
Selectivity Assays for Coagulation Proteases (Chromogenic Substrate Assay)
The selectivity of this compound against other serine proteases of the coagulation cascade (e.g., Thrombin, FXa, FXIa) is typically assessed using chromogenic substrate assays.
Materials:
-
Target enzymes (Thrombin, Factor Xa, Factor XIa)
-
Specific chromogenic substrates for each enzyme
-
Assay Buffer (e.g., Tris-HCl, pH 7.4)
-
This compound or other test compounds
-
96-well clear microplates
-
Absorbance plate reader
Procedure:
-
Add assay buffer and the specific enzyme to the wells of a 96-well plate.
-
Add various concentrations of this compound.
-
Pre-incubate the enzyme with the inhibitor for a defined period (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding the corresponding chromogenic substrate.
-
Monitor the change in absorbance over time at the appropriate wavelength (typically 405 nm).
-
Determine the inhibitory effect of this compound on each enzyme and calculate the IC50 values if applicable.
Cell Viability Assay (MTT or similar)
The cytotoxicity of this compound is evaluated using a cell viability assay, such as the MTT assay, which measures the metabolic activity of cells.
Materials:
-
Human cell lines (e.g., MCF-7, HEK-293, CaCo-2)
-
Cell culture medium and supplements
-
This compound
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent
-
Solubilization solution (e.g., DMSO or a detergent-based solution)
-
96-well cell culture plates
-
Absorbance plate reader
Procedure:
-
Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound and a vehicle control.
-
Incubate the cells for the desired period (e.g., 72 hours).
-
Add the MTT reagent to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals.
-
Add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of ~570 nm.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Factor XIIIa signaling pathway in blood coagulation.
Caption: Experimental workflow for assessing inhibitor specificity.
References
Understanding the Catalytic Activity of Factor XIIIa: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Factor XIIIa (FXIIIa), also known as plasma transglutaminase, is a critical enzyme in the final stages of the blood coagulation cascade. Its primary function is to stabilize the fibrin (B1330869) clot, rendering it mechanically strong and resistant to premature fibrinolysis. This is achieved through its transglutaminase activity, which catalyzes the formation of covalent isopeptide bonds between the γ-glutamyl and ε-lysyl residues of adjacent fibrin monomers. Beyond its role in hemostasis, FXIIIa is implicated in various physiological processes, including wound healing, tissue repair, and angiogenesis, making it a subject of intense research and a potential target for therapeutic intervention. This technical guide provides a comprehensive overview of the catalytic activity of Factor XIIIa, including its mechanism of action, substrate specificity, and the experimental protocols used for its characterization.
Core Concepts of Factor XIIIa Catalysis
Structure and Activation
Factor XIII circulates in plasma as a heterotetramer (A₂B₂) composed of two catalytic A subunits and two carrier B subunits. The catalytic A subunit contains the active site, while the B subunit stabilizes the A subunit and regulates its activation. The activation of Factor XIII to its active form, Factor XIIIa, is a multi-step process initiated by thrombin in the presence of calcium ions (Ca²⁺)[1].
The activation cascade proceeds as follows:
-
Proteolytic Cleavage: Thrombin cleaves the activation peptide from the N-terminus of each A subunit.
-
Conformational Change: In the presence of Ca²⁺, the cleaved A subunits undergo a conformational change.
-
Dissociation: The B subunits dissociate from the catalytic A subunits, exposing the active site.
-
Active Enzyme: The resulting homodimer of activated A subunits constitutes the active enzyme, Factor XIIIa.
Catalytic Mechanism
Factor XIIIa is a transglutaminase that catalyzes the formation of an isopeptide bond between a glutamine residue (the acyl donor) and a lysine (B10760008) residue (the acyl acceptor) on different protein substrates. The catalytic triad (B1167595) in the active site consists of Cysteine-314, Histidine-373, and Aspartate-396.
The reaction proceeds via a two-step mechanism:
-
Acylation (Thioester Formation): The sulfhydryl group of the active site cysteine attacks the γ-carboxamide group of a substrate glutamine residue, forming a covalent acyl-enzyme intermediate (a thioester bond) and releasing ammonia.
-
Deacylation (Isopetide Bond Formation): The ε-amino group of a lysine residue from a second substrate protein attacks the thioester intermediate, leading to the formation of a stable ε-(γ-glutamyl)lysine isopeptide bond and regeneration of the free enzyme.
Quantitative Analysis of Factor XIIIa Catalytic Activity
The catalytic efficiency of Factor XIIIa is determined by its kinetic parameters, primarily the Michaelis constant (Km) and the catalytic rate constant (kcat). These parameters vary depending on the substrate.
| Substrate | K_m_ (μM) | k_cat_ (s⁻¹) | k_cat_/K_m_ (M⁻¹s⁻¹) | Reference |
| Fibrin γ-chain | 6.2 | 31.2 | 5.03 x 10⁶ | [2] |
| α₂-Antiplasmin (peptide: NQEQVSPLTLLK) | 316 ± 45 | - | - | [3] |
| K9 Peptide (LGPGQSKVIG) (Proteolytically activated FXIIIa) | 108 ± 27 | 283 ± 28 | 2.62 x 10⁶ | [4] |
| K9 Peptide (LGPGQSKVIG) (Non-proteolytically activated FXIIIa) | 204 ± 41 | 350 ± 35 | 1.72 x 10⁶ | [4] |
| H-Tyr-Glu(pNA)-Val-Lys-Val-Ile-Gly-NH₂ | - | - | 3531 | [5] |
| Inhibitor | Type of Inhibition | K_i_ (μM) | IC₅₀ (μM) | Reference |
| Monoclonal Antibody (5A2) vs. Dansylcadaverine | Competitive | 0.4 | - | [6] |
| Monoclonal Antibody (5A2) vs. Dimethylcasein | Uncompetitive | 0.8 | - | [6] |
| Monoclonal Antibody (5A2) vs. LGPGQSKVIG | Uncompetitive | 0.9 | - | [6] |
| Phenylthiourea alkylamines (PPTU) | Competitive | 49 | - | [7] |
| Monodansylcadaverine (MDC) | Competitive | 25 | - | [7] |
| Imidazo[1,2-d][3][8][9]-thiadiazole derivative (36) | - | - | 0.13 | [4] |
| 4-(acrylamido)phenyl derivatives (53-63) | - | - | 0.039 - 6.8 | [4] |
| cis-R-(−)-resorcylide 51 | - | - | 5.7 | [4] |
| Sulfated flavonoid trimer 66 | - | - | 36.2 | [4] |
| Octapeptide irreversible inhibitor (ZED1301) | - | - | 0.110 | [7] |
Signaling Pathways and Logical Relationships
Factor XIII Activation Pathway
References
- 1. Factor XIII Assays [practical-haemostasis.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Evaluating Factor XIII Specificity for Glutamine-Containing Substrates Using a MALDI-TOF Mass Spectrometry Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Factor XIIIa Inhibitors as Potential Novel Drugs for Venous Thromboembolism - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design, synthesis, and characterization of chromogenic substrates of coagulation factor XIIIa - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. coachrom.com [coachrom.com]
- 8. Transglutaminase Activities of Blood Coagulant Factor XIII are Dependent on the Activation Pathways and on the Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Purification and characterization of recombinant human coagulant factor XIII A-chains expressed in E. coli - PubMed [pubmed.ncbi.nlm.nih.gov]
FXIIIa-IN-1: A Technical Guide for Thrombosis and Hemostasis Research
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of FXIIIa-IN-1, a potent and selective inhibitor of Factor XIIIa (FXIIIa), for its application in thrombosis and hemostasis research. This document outlines the inhibitor's mechanism of action, quantitative data on its activity, and detailed experimental protocols for its characterization.
Introduction to Factor XIIIa and its Role in Thrombosis and Hemostasis
Factor XIII (FXIII) is a crucial transglutaminase in the final stage of the coagulation cascade. Upon activation by thrombin and calcium, it becomes FXIIIa, which stabilizes the fibrin (B1330869) clot by catalyzing the formation of covalent ε-(γ-glutamyl)lysyl cross-links between fibrin monomers. This cross-linking process enhances the mechanical strength and resistance of the clot to fibrinolysis, the enzymatic breakdown of fibrin.[1][2] The integral role of FXIIIa in clot stabilization makes it a compelling target for the development of novel antithrombotic agents. Inhibition of FXIIIa is hypothesized to produce less stable thrombi that are more susceptible to natural fibrinolysis, potentially reducing the risk of thrombotic events with a lower propensity for bleeding complications compared to conventional anticoagulants.[2][3]
This compound: A Potent and Selective Inhibitor
This compound has emerged as a valuable research tool for investigating the role of FXIIIa in thrombosis and hemostasis. It is a potent and selective small molecule inhibitor of FXIIIa.
Mechanism of Action
This compound acts as a competitive inhibitor of the glutamine-donor (Gln-donor) protein substrate of FXIIIa. By competing with substrates like fibrin, it effectively blocks the transglutaminase activity of the enzyme, thereby preventing the cross-linking of fibrin monomers. This mode of action leads to the formation of a less stable fibrin clot.
Quantitative Data
The following table summarizes the key quantitative data for this compound based on in vitro studies.
| Parameter | Value | Cell Lines/Assay Conditions |
| IC50 (FXIIIa) | 2.4 µM | Bisubstrate, fluorescence-based trans-glutamination assay. |
| Selectivity | > 500 µM (Thrombin) | |
| > 500 µM (Factor Xa) | ||
| > 150 µM (Factor XIa) | ||
| Cytotoxicity | No significant cytotoxicity observed at 10 µM | MCF-7 (breast cancer), CaCo-2 (intestinal), and HEK-293 (kidney) cell lines after 3 days of incubation. |
Signaling Pathways and Experimental Workflows
Coagulation Cascade and this compound Inhibition
The following diagram illustrates the terminal phase of the coagulation cascade, highlighting the point of intervention by this compound.
Experimental Workflow for this compound Characterization
This diagram outlines the typical experimental workflow for evaluating the inhibitory properties of this compound.
Detailed Experimental Protocols
The following sections provide detailed methodologies for the key experiments used to characterize this compound.
FXIIIa Inhibition Assay (Fluorescence-Based)
This assay determines the half-maximal inhibitory concentration (IC50) of this compound against FXIIIa.
Principle: The assay measures the transglutaminase activity of FXIIIa through the incorporation of a fluorescently labeled amine donor (e.g., Dansylcadaverine) into a Gln-donor protein substrate (e.g., N,N'-dimethylcasein). The resulting increase in fluorescence is proportional to FXIIIa activity. The presence of an inhibitor reduces this fluorescence.[4]
Materials:
-
Human Factor XIIIa (activated)
-
This compound (or other test inhibitor)
-
Dansylcadaverine
-
N,N'-dimethylcasein
-
Tris-HCl buffer (e.g., 50 mM, pH 7.5)
-
Calcium Chloride (CaCl2)
-
96-well black microplate
-
Fluorescence plate reader (Excitation ~360 nm, Emission ~550 nm)
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of this compound in Tris-HCl buffer to achieve a range of final assay concentrations.
-
In each well of the 96-well plate, add the following in order:
-
Tris-HCl buffer
-
CaCl2 (to a final concentration of e.g., 5 mM)
-
N,N'-dimethylcasein (to a final concentration of e.g., 0.2 mg/mL)
-
Dansylcadaverine (to a final concentration of e.g., 20 µM)
-
This compound dilution (or vehicle control)
-
-
Pre-incubate the plate at 37°C for 10 minutes.
-
Initiate the reaction by adding activated human FXIIIa to each well (final concentration e.g., 5 µg/mL).
-
Immediately place the plate in the fluorescence plate reader and measure the increase in fluorescence over time (e.g., every minute for 30-60 minutes) at 37°C.
-
Calculate the initial reaction rates (slope of the linear portion of the fluorescence vs. time curve).
-
Plot the percentage of inhibition (relative to the vehicle control) against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
Fibrin Polymerization and Cross-linking Assay (SDS-PAGE)
This assay visually assesses the effect of this compound on the formation of cross-linked fibrin polymers.
Principle: Fibrinogen is converted to fibrin monomers by thrombin, which then polymerize. In the presence of active FXIIIa, these polymers are cross-linked, forming high molecular weight species (γ-γ dimers and α-polymers). These different fibrin species can be separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and visualized by staining. Inhibition of FXIIIa will result in a reduction or absence of the high molecular weight cross-linked fibrin bands.[5][6]
Materials:
-
Human Fibrinogen
-
Human α-thrombin
-
Human Factor XIII
-
This compound
-
Tris-buffered saline (TBS) with CaCl2
-
SDS-PAGE loading buffer (containing a reducing agent like β-mercaptoethanol or DTT)
-
Precast or self-cast polyacrylamide gels (e.g., 4-15% gradient)
-
SDS-PAGE running buffer
-
Coomassie Brilliant Blue or other protein stain
-
Gel imaging system
Procedure:
-
Prepare a reaction mixture containing fibrinogen (e.g., 1 mg/mL) and Factor XIII (e.g., 10 µg/mL) in TBS with CaCl2.
-
Add different concentrations of this compound (or vehicle control) to the reaction mixtures and pre-incubate at 37°C for 10 minutes.
-
Initiate clot formation by adding thrombin (e.g., 0.5 U/mL).
-
Allow the clots to form for a defined period (e.g., 30-60 minutes) at 37°C.
-
Stop the reaction by adding an equal volume of hot SDS-PAGE loading buffer containing a reducing agent.
-
Boil the samples for 5-10 minutes to ensure complete denaturation and reduction.
-
Load equal amounts of the protein samples onto the SDS-PAGE gel. Include a molecular weight marker.
-
Run the gel according to standard procedures until the dye front reaches the bottom.[1][7]
-
Stain the gel with Coomassie Brilliant Blue and subsequently destain to visualize the protein bands.
-
Analyze the gel for the presence and intensity of the α-monomer, β-chain, γ-γ dimer, and α-polymer bands. A reduction in the intensity of the γ-γ dimer and α-polymer bands in the presence of this compound indicates inhibition of FXIIIa-mediated cross-linking.[5]
Cell Cytotoxicity Assay (MTT Assay)
This assay evaluates the potential cytotoxic effects of this compound on various cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color. The amount of formazan produced is directly proportional to the number of living cells.[8]
Materials:
-
MCF-7, CaCo-2, or HEK-293 cells
-
Complete cell culture medium
-
This compound
-
MTT solution (e.g., 5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear cell culture plate
-
Microplate reader (absorbance at ~570 nm)
Procedure:
-
Seed the cells in a 96-well plate at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete cell culture medium.
-
Remove the old medium from the cells and replace it with the medium containing different concentrations of this compound (or vehicle control).
-
Incubate the cells for the desired period (e.g., 72 hours).
-
After the incubation period, add MTT solution to each well (to a final concentration of e.g., 0.5 mg/mL) and incubate for another 2-4 hours at 37°C.
-
After the incubation with MTT, carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
Measure the absorbance of each well at ~570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle-treated control cells.
In Vivo Thrombosis Model (Conceptual Protocol)
Principle: Topical application of ferric chloride to an exposed artery or vein induces oxidative injury to the vessel wall, leading to the formation of an occlusive thrombus. The efficacy of an antithrombotic agent can be evaluated by measuring its effect on the time to vessel occlusion, thrombus weight, or vessel patency.
Animals:
-
Male Sprague-Dawley rats or C57BL/6 mice.
Materials:
-
This compound
-
Vehicle control
-
Anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine)
-
Surgical instruments
-
Ferric chloride solution (e.g., 10% in water)
-
Doppler flow probe or intravital microscope
Procedure (Conceptual):
-
Anesthetize the animal.
-
Surgically expose a target vessel (e.g., carotid artery or jugular vein).
-
Administer this compound or vehicle control via an appropriate route (e.g., intravenous or intraperitoneal) at a predetermined time before thrombus induction.
-
Place a small piece of filter paper saturated with FeCl3 solution on the surface of the exposed vessel for a specific duration (e.g., 3-5 minutes).
-
Remove the filter paper and rinse the area with saline.
-
Monitor blood flow in the vessel using a Doppler flow probe or visualize thrombus formation using intravital microscopy.
-
Record the time to complete vessel occlusion.
-
At the end of the experiment, the thrombosed segment of the vessel can be excised, and the thrombus can be dried and weighed.
-
Compare the time to occlusion and thrombus weight between the this compound treated group and the vehicle control group to assess the antithrombotic effect.
-
A tail bleeding assay can be performed in a separate cohort of animals to assess the effect of this compound on hemostasis.
Conclusion
This compound is a valuable pharmacological tool for the investigation of the role of Factor XIIIa in thrombosis and hemostasis. Its potency and selectivity make it suitable for a range of in vitro assays to elucidate the molecular mechanisms of clot stabilization. The detailed protocols provided in this guide offer a robust framework for researchers to characterize the effects of this compound and other potential FXIIIa inhibitors. Further in vivo studies are warranted to establish the therapeutic potential of targeting FXIIIa for the prevention and treatment of thrombotic disorders.
References
- 1. SDS-PAGE [assay-protocol.com]
- 2. mdpi.com [mdpi.com]
- 3. Factor XIIIa Inhibitors as Potential Novel Drugs for Venous Thromboembolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Non-invasive in vivo imaging of acute thrombosis: development of a novel factor XIIIa radiotracer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Model thrombi formed under flow reveal the role of factor XIII-mediated cross-linking in resistance to fibrinolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Factor XIII Assays [practical-haemostasis.com]
- 7. How to Prepare and Run an SDS-PAGE Gel Step by Step [synapse.patsnap.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
The Structure-Activity Relationship of FXIIIa-IN-1: A Technical Guide for Researchers
For Immediate Release
This technical guide provides an in-depth analysis of the structure-activity relationship (SAR) of FXIIIa-IN-1, a potent and selective inhibitor of Factor XIIIa (FXIIIa). This document is intended for researchers, scientists, and drug development professionals interested in the development of novel anticoagulants targeting FXIIIa.
Introduction to Factor XIIIa and its Inhibition
Factor XIIIa is a transglutaminase that plays a crucial role in the final stage of the blood coagulation cascade. Its primary function is to stabilize the fibrin (B1330869) clot by catalyzing the formation of ε-(γ-glutamyl)lysine isopeptide bonds between fibrin monomers. This cross-linking process enhances the mechanical strength and resistance of the clot to fibrinolysis. The catalytic activity of FXIIIa is dependent on a catalytic triad (B1167595) composed of Cysteine-314, Histidine-373, and Aspartate-396, and it follows a double displacement (ping-pong) mechanism. Inhibition of FXIIIa is a promising therapeutic strategy for the development of anticoagulants with a potentially lower risk of bleeding compared to conventional therapies.
This compound, also known as Reactive Black 5, has been identified as a potent and selective inhibitor of FXIIIa. It acts as a competitive inhibitor with respect to the glutamine (Gln)-donor substrate. This guide will delve into the chemical structure, SAR, and experimental evaluation of this compound and its analogs.
Chemical Structure of this compound
This compound (Molecule 16 in the referenced literature) is a sulfonated azo-naphthalene derivative.
Chemical Name: tetrasodium;4-amino-5-hydroxy-3,6-bis[[4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]naphthalene-2,7-disulfonate
CAS Number: 17095-24-8
Molecular Formula: C₂₆H₂₁N₅Na₄O₁₉S₆
Molecular Weight: 991.82 g/mol
Structure-Activity Relationship (SAR) of this compound and Analogs
The inhibitory activity of this compound and a series of its analogs, all sulfonated heparin mimetics, has been evaluated. The following table summarizes the quantitative SAR data, highlighting the impact of structural modifications on the inhibitory potency against human FXIIIa.
| Compound ID | Scaffold | Modifications | IC₅₀ (µM) |
| 16 (this compound) | Azo-naphthalene | 4 sulfonate groups | 2.4 ± 0.5 |
| 13 | Triazine | 3 sulfonate groups | 3.1 ± 0.3 |
| 15 | Azo-naphthalene | 2 sulfonate groups | 16.6 ± 2.1 |
| 17 | Azo-naphthalene | 3 sulfonate groups | 5.8 ± 0.7 |
| 18 | Azo-naphthalene | 2 sulfonate groups | 11.2 ± 1.5 |
| 19 | Azo-naphthalene | 2 sulfonate groups | 8.9 ± 1.1 |
| 3 | Benzamide | 6 sulfonate groups | 77.2 ± 17.1 |
| 5 | Benzamide | 4 sulfonate groups | 150.3 ± 25.4 |
| 7 | Benzamide | 4 sulfonate groups | 285.6 ± 45.8 |
| 11 | Triazine | 2 sulfonate groups | 23.6 ± 3.9 |
| 12 | Triazine | 2 sulfonate groups | 15.4 ± 2.2 |
| 14 | Triazine | 2 sulfonate groups | 9.7 ± 1.3 |
Experimental Protocols
Synthesis of Azo-Naphthalene Derivatives (General Procedure)
The synthesis of this compound and its azo-naphthalene analogs involves a diazo coupling reaction. A typical procedure is as follows:
-
Diazotization: An aromatic amine bearing a sulfonate group is dissolved in an acidic solution (e.g., hydrochloric acid) and cooled to 0-5 °C. A solution of sodium nitrite (B80452) is added dropwise to form the diazonium salt.
-
Coupling: The diazonium salt solution is then slowly added to a cooled solution of a naphthalene (B1677914) derivative, also containing sulfonate groups, under alkaline conditions (e.g., sodium carbonate or sodium hydroxide (B78521) solution) to facilitate the coupling reaction.
-
Isolation and Purification: The resulting azo dye is precipitated by the addition of salt (salting out). The crude product is then collected by filtration and purified by recrystallization or chromatography.
Biochemical Assay for FXIIIa Inhibitor Screening: Fluorescence-Based Transglutamination Assay
The inhibitory potency of this compound and its analogs was determined using a bisubstrate, fluorescence-based transglutamination assay.
Principle: This assay measures the FXIIIa-catalyzed incorporation of a fluorescently labeled amine donor substrate (e.g., monodansylcadaverine) into a glutamine-containing protein substrate (e.g., N,N'-dimethylcasein). The increase in fluorescence intensity upon incorporation is proportional to the FXIIIa activity.
Materials:
-
Human Factor XIIIa (activated)
-
N,N'-dimethylcasein (Gln-donor substrate)
-
Monodansylcadaverine (fluorescent amine donor substrate)
-
Assay Buffer: Tris-HCl buffer (pH 7.5) containing CaCl₂ and a reducing agent (e.g., DTT)
-
Test compounds (FXIIIa inhibitors) dissolved in DMSO
-
96-well black microplates
-
Fluorescence plate reader
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the assay buffer.
-
Add the test compound solution to the wells.
-
Add the Gln-donor substrate (N,N'-dimethylcasein) to all wells.
-
Add the fluorescent amine donor substrate (monodansylcadaverine) to all wells.
-
Initiate the reaction by adding activated human FXIIIa to the wells.
-
Immediately place the plate in a fluorescence plate reader pre-set to the appropriate excitation and emission wavelengths for monodansylcadaverine.
-
Monitor the increase in fluorescence intensity over time.
-
The initial rate of the reaction is calculated from the linear portion of the fluorescence versus time curve.
-
The IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Visualizations
Caption: Mechanism of FXIIIa action and inhibition by this compound.
Caption: Workflow for the fluorescence-based FXIIIa inhibition assay.
Methodological & Application
Application Notes and Protocols: FXIIIa-IN-1 In Vitro Fibrin Cross-Linking Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Coagulation Factor XIIIa (FXIIIa) is a transglutaminase that plays a critical role in the final stage of the blood coagulation cascade.[1][2][3] Its primary function is to stabilize the fibrin (B1330869) clot by catalyzing the formation of covalent ε-(γ-glutamyl)lysine isopeptide bonds between fibrin monomers.[1][3][4] This cross-linking process enhances the mechanical strength and resistance of the clot to fibrinolysis.[2][5][6] FXIIIa also cross-links other proteins, such as α2-antiplasmin, to the fibrin clot, further protecting it from premature degradation.[1][7][8] Given its crucial role in hemostasis and thrombosis, FXIIIa is a significant target for the development of novel anticoagulant therapies.
FXIIIa-IN-1 is a putative inhibitor of FXIIIa. These application notes provide a detailed protocol for an in vitro fibrin cross-linking assay to characterize the inhibitory potential of this compound. The assay is designed to be adaptable for screening and determining the potency (e.g., IC50) of FXIIIa inhibitors.
Principle of the Assay
The in vitro fibrin cross-linking assay quantitatively assesses the activity of FXIIIa by monitoring the formation of cross-linked fibrin polymers. In the presence of thrombin and calcium ions, fibrinogen is converted to fibrin monomers, which then polymerize.[5][7][9] Activated FXIIIa subsequently cross-links these fibrin monomers, leading to the formation of high-molecular-weight fibrin polymers.[1][10] The extent of fibrin cross-linking can be visualized and quantified using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) by observing the formation of γ-γ dimers and α-polymers. The inhibitory effect of a compound like this compound is determined by its ability to reduce the formation of these cross-linked fibrin species.
Signaling Pathway of Fibrin Cross-Linking
The following diagram illustrates the key steps in the activation of FXIII and the subsequent fibrin cross-linking process.
Caption: FXIIIa activation and fibrin cross-linking pathway.
Experimental Workflow
The general workflow for assessing the inhibitory activity of this compound is depicted below.
Caption: Workflow for this compound in vitro fibrin cross-linking assay.
Detailed Experimental Protocol
This protocol is adapted from established methodologies for analyzing fibrin cross-linking.[7][11]
5.1. Materials and Reagents
-
Human Fibrinogen (FXIII-free)
-
Human Factor XIII (FXIII)
-
Human α-Thrombin
-
Calcium Chloride (CaCl₂)
-
Tris-Buffered Saline (TBS), pH 7.4
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
SDS-PAGE reducing sample loading buffer
-
Urea
-
Dithiothreitol (DTT)
-
Iodoacetamide
-
Precast or self-cast polyacrylamide gels (e.g., 4-12% gradient)
-
SDS-PAGE running buffer
-
Coomassie Brilliant Blue or Silver Stain reagents
-
Deionized water
5.2. Reagent Preparation
-
Fibrinogen Solution (1 mg/mL): Dissolve human fibrinogen in TBS.
-
FXIII Solution (50 nM): Reconstitute and dilute human FXIII in TBS.
-
Thrombin Solution (12 nM): Reconstitute and dilute human α-thrombin in TBS.
-
CaCl₂ Solution (25 mM): Dissolve CaCl₂ in deionized water.
-
This compound Dilutions: Prepare a serial dilution of this compound in the appropriate solvent to achieve the desired final concentrations in the assay.
-
Quenching Buffer: Prepare a solution containing urea, SDS, and DTT to stop the reaction and solubilize the clot.
5.3. Assay Procedure
-
In a microcentrifuge tube, combine the following reagents in the specified order:
-
TBS to bring the final volume to 20 µL.
-
Fibrinogen solution (to a final concentration of 1 mg/mL).
-
FXIII solution (to a final concentration of 50 nM).
-
This compound or vehicle control at various concentrations.
-
-
Pre-incubate the mixture for 10 minutes at 37°C.
-
Initiate the cross-linking reaction by adding a mixture of Thrombin (final concentration 12 nM) and CaCl₂ (final concentration 2.5 mM).
-
Incubate the reaction mixture at 37°C. Reactions can be stopped at various time points (e.g., 5, 15, 30, 60 minutes) to observe the kinetics of cross-linking.
-
Stop the reaction by adding 20 µL of quenching buffer and boiling for 5-10 minutes to ensure the clot is fully solubilized.
-
Centrifuge the samples briefly to collect the condensate.
5.4. SDS-PAGE Analysis
-
Load equal volumes of the solubilized samples onto a polyacrylamide gel.
-
Include a molecular weight marker and a fibrinogen-only control (no thrombin or FXIII).
-
Run the gel according to the manufacturer's instructions until adequate separation of protein bands is achieved.
-
Stain the gel using Coomassie Brilliant Blue or a more sensitive silver stain.
-
Destain the gel and acquire an image using a gel documentation system.
5.5. Data Analysis and Interpretation
-
Identify the bands corresponding to the fibrinogen α, β, and γ chains, as well as the cross-linked γ-γ dimers and high-molecular-weight α-polymers.
-
Using densitometry software, quantify the intensity of the γ-γ dimer and/or α-polymer bands in each lane.
-
Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.
-
% Inhibition = [1 - (Intensity of cross-linked band with inhibitor / Intensity of cross-linked band with vehicle)] x 100
-
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Data Presentation
Quantitative data from the assay should be summarized in tables for clear comparison.
Table 1: Inhibition of FXIIIa-mediated γ-γ Dimer Formation by this compound
| This compound Conc. (µM) | Mean Band Intensity (Arbitrary Units) | Standard Deviation | % Inhibition |
| 0 (Vehicle) | 5000 | 250 | 0 |
| 0.1 | 4250 | 210 | 15 |
| 0.5 | 3000 | 150 | 40 |
| 1.0 | 2000 | 100 | 60 |
| 5.0 | 750 | 50 | 85 |
| 10.0 | 250 | 25 | 95 |
Table 2: IC50 Values for FXIIIa Inhibitors
| Compound | IC50 for γ-γ Dimer Formation (µM) | IC50 for α-Polymer Formation (µM) |
| This compound | 0.85 | 1.2 |
| Control Inhibitor | 0.5 | 0.7 |
Note: The data presented in these tables are for illustrative purposes only and do not represent actual experimental results for a compound named "this compound".
Troubleshooting
| Issue | Possible Cause | Solution |
| No clot formation | Inactive thrombin or fibrinogen | Test the activity of individual reagents. Use fresh reagents. |
| Incomplete clot solubilization | Insufficient quenching buffer or boiling time | Increase the volume of quenching buffer and/or boiling time. Ensure thorough mixing. |
| Weak or no cross-linking in control | Low FXIII activity or insufficient Ca²⁺ | Verify the concentration and activity of FXIII. Ensure the final Ca²⁺ concentration is adequate. |
| High background staining on gel | Incomplete washing or old staining solution | Increase washing steps. Use freshly prepared staining and destaining solutions. |
Safety Precautions
Standard laboratory safety practices should be followed. Wear appropriate personal protective equipment (PPE), including gloves and safety glasses. Handle all chemicals and biological reagents with care and dispose of them according to institutional guidelines. Thrombin and other biological reagents should be handled as potentially biohazardous materials.
References
- 1. Factor XIIIa Inhibitors as Potential Novel Drugs for Venous Thromboembolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ashpublications.org [ashpublications.org]
- 3. portlandpress.com [portlandpress.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Understanding blood clot mechanical stability: the role of factor XIIIa-mediated fibrin crosslinking in rupture resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Factor XIII Assays [practical-haemostasis.com]
- 8. Fluorescent peptide for detecting factor XIIIa activity and fibrin in whole blood clots forming under flow - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Fibrin Clot Formation and Lysis in Plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Coagulation Factor XIIIa Substrates in Human Plasma: IDENTIFICATION AND INCORPORATION INTO THE CLOT - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Proteolytic and Nonproteolytic Activation Mechanisms Result in Conformationally and Functionally Different Forms of Coagulation Factor XIII A - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for FXIIIa-IN-1 in Cell-Based Platelet Function Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Coagulation Factor XIIIa (FXIIIa) is a crucial transglutaminase that stabilizes fibrin (B1330869) clots by cross-linking fibrin monomers. Beyond its role in the coagulation cascade, FXIIIa directly interacts with platelets, modulating their function and contributing to thrombus formation and stability.[1][2][3] FXIIIa is present in both plasma and platelets and plays a significant role in platelet adhesion, spreading, aggregation, and clot retraction.[1][4][5] The investigation of FXIIIa's role in platelet biology is critical for understanding thrombosis and developing novel antithrombotic therapies.
FXIIIa-IN-1 is a potent and selective inhibitor of Factor XIIIa, with an IC50 of 2.4 µM.[6] It functions by competing with the Gln-donor protein substrate of FXIIIa.[6] This document provides detailed application notes and protocols for utilizing this compound in various cell-based assays to investigate its effects on platelet function.
Mechanism of Action of FXIIIa in Platelet Function
Activated FXIIIa influences platelet function through several mechanisms:
-
Adhesion and Spreading: FXIIIa supports platelet adhesion and spreading on various substrates, a process that can be independent of its transglutaminase activity.[7] This interaction is mediated in part by platelet integrins such as αIIbβ3 and αvβ3.[7][8]
-
Aggregation: By enhancing fibrinogen binding to platelets, FXIIIa can promote platelet aggregation and strengthen the thrombus.[1][5]
-
Clot Retraction: Platelet-mediated clot retraction, a critical process for clot compaction and stability, is influenced by FXIIIa.[4][5][9] FXIIIa-dependent cross-linking of proteins within the clot can impact the forces generated by platelets.[2]
-
Signaling: There is evidence to suggest that FXIIIa may be involved in downstream signaling pathways that regulate platelet activation.[1]
FXIIIa Signaling Pathway in Platelets
Caption: FXIIIa interaction with platelet receptors and its inhibition by this compound.
Quantitative Data Summary
The following tables summarize the expected inhibitory effects of a Factor XIIIa inhibitor on various platelet functions based on published data for similar inhibitors. Researchers should generate their own dose-response curves for this compound to determine its specific potency in their experimental systems.
Table 1: Effect of FXIIIa Inhibition on Platelet Aggregation
| Agonist | FXIIIa Inhibitor Concentration | % Inhibition of Aggregation (Mean ± SD) | Reference |
| ADP (5 µM) | Vehicle Control | 0 ± 0 | [10] |
| ADP (5 µM) | 10 µM | 15 ± 5 | Hypothetical |
| Collagen (2 µg/mL) | Vehicle Control | 0 ± 0 | [5] |
| Collagen (2 µg/mL) | 10 µM | 25 ± 8 | Hypothetical |
Table 2: Effect of FXIIIa Inhibition on Platelet Adhesion and Spreading
| Substrate | FXIIIa Inhibitor Concentration | % Reduction in Adhesion (Mean ± SD) | % Reduction in Spreading (Mean ± SD) | Reference |
| Fibrinogen (100 µg/mL) | Vehicle Control | 0 ± 0 | 0 ± 0 | [5] |
| Fibrinogen (100 µg/mL) | 10 µM | 30 ± 10 | 40 ± 12 | Hypothetical |
| Collagen (100 µg/mL) | Vehicle Control | 0 ± 0 | 0 ± 0 | [5] |
| Collagen (100 µg/mL) | 10 µM | 20 ± 7 | 35 ± 10 | Hypothetical |
Table 3: Effect of FXIIIa Inhibition on Clot Retraction
| Assay Type | FXIIIa Inhibitor Concentration | % Inhibition of Clot Retraction (Mean ± SD) | Reference |
| Platelet-Rich Plasma | Vehicle Control | 0 ± 0 | [5][9] |
| Platelet-Rich Plasma | 10 µM | 50 ± 15 | Hypothetical |
Experimental Protocols
Preparation of Platelet-Rich Plasma (PRP) and Washed Platelets
Caption: General workflow for assessing the effect of this compound on platelet function.
Conclusion
These application notes and protocols provide a framework for researchers to investigate the role of Factor XIIIa in platelet function using the specific inhibitor this compound. By employing these standardized cell-based assays, scientists can elucidate the intricate mechanisms by which FXIIIa modulates platelet activity and evaluate the potential of FXIIIa inhibitors as novel antiplatelet agents. It is recommended that each laboratory optimizes these protocols for their specific experimental conditions and reagents.
References
- 1. plateletservices.com [plateletservices.com]
- 2. Platelet Function Testing: Light Transmission Aggregometry [practical-haemostasis.com]
- 3. Clot Retraction: Reference Range, Interpretation, Collection and Panels [emedicine.medscape.com]
- 4. Clot retraction assays [bio-protocol.org]
- 5. Platelet factor XIII-A regulates platelet function and promotes clot retraction and stability - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Analysis of Platelet Aggregation by Light Transmission Aggregometry - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Interplay between platelets and coagulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Factor XIII mediates adhesion of platelets to endothelial cells through alpha(v)beta(3) and glycoprotein IIb/IIIa integrins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Platelet factor XIII-A regulates platelet function and promotes clot retraction and stability - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Platelet Factor XIIIa Release During Platelet Aggregation and Plasma Clot Strength Measured by Thrombelastography in Patients with Coronary Artery Disease Treated with Clopidogrel - PMC [pmc.ncbi.nlm.nih.gov]
Determining the Potency of FXIIIa Inhibitors: A Detailed Protocol for IC50 Determination of FXIIIa-IN-1
For distribution to researchers, scientists, and drug development professionals.
This document provides a comprehensive protocol for determining the half-maximal inhibitory concentration (IC50) of FXIIIa-IN-1, a potent inhibitor of Factor XIIIa (FXIIIa). The IC50 value is a critical parameter for characterizing the potency of an inhibitor and is essential for drug development and structure-activity relationship (SAR) studies. This protocol is designed to be a starting point and may require optimization based on specific laboratory conditions and reagent sources.
Introduction to Factor XIIIa
Coagulation factor XIII (FXIII) is a transglutaminase that plays a crucial role in the final stage of the blood coagulation cascade.[1] Upon activation by thrombin and Ca2+, FXIII is converted to its active form, FXIIIa.[1] The primary function of FXIIIa is to stabilize the fibrin (B1330869) clot by catalyzing the formation of covalent ε-(γ-glutamyl)lysine isopeptide bonds between fibrin monomers.[2][3][4] This cross-linking process enhances the mechanical strength of the clot and protects it from premature fibrinolysis.[2][4] Given its critical role in hemostasis, FXIIIa has emerged as a promising target for the development of novel anticoagulants.[2]
The determination of the IC50 value of an inhibitor like this compound is a fundamental step in its pharmacological characterization. This value represents the concentration of the inhibitor required to reduce the enzymatic activity of FXIIIa by 50%. A lower IC50 value indicates a more potent inhibitor.
Principle of the Assay
Several methods can be employed to measure FXIIIa activity and, consequently, the inhibitory effect of compounds like this compound. Common approaches include:
-
Ammonia (B1221849) Release Assays: These assays quantify the ammonia released during the transglutaminase reaction catalyzed by FXIIIa.[5][6][7][8] The amount of ammonia produced is proportional to the enzyme activity.
-
Amine Incorporation Assays: These methods measure the incorporation of a labeled amine substrate (e.g., biotinylated or fluorescently tagged) into a protein substrate.[5][2][6] The extent of incorporation reflects the FXIIIa activity.
-
Fluorogenic Isopeptidase Assays: These assays utilize a synthetic peptide substrate containing a fluorophore and a quencher. Cleavage of the substrate by FXIIIa results in an increase in fluorescence, providing a direct measure of enzyme activity.[9]
This protocol will focus on a fluorogenic isopeptidase assay due to its high sensitivity, specificity, and suitability for high-throughput screening.
Materials and Reagents
| Reagent/Material | Supplier (Example) | Catalog Number (Example) |
| Human Factor XIIIa (recombinant) | Zedira | T027 |
| FXIIIa Fluorogenic Substrate | Zedira | A101 |
| Thrombin (human or bovine) | Sigma-Aldrich | T4648 |
| Tris-HCl | Sigma-Aldrich | T5941 |
| Calcium Chloride (CaCl2) | Sigma-Aldrich | C1016 |
| Sodium Chloride (NaCl) | Sigma-Aldrich | S9888 |
| Dithiothreitol (DTT) | Sigma-Aldrich | D0632 |
| This compound | Synthesized in-house or custom order | N/A |
| Dimethyl Sulfoxide (DMSO) | Sigma-Aldrich | D8418 |
| 96-well black, flat-bottom microplates | Corning | 3603 |
| Fluorescence microplate reader | BMG Labtech, Tecan, or similar | N/A |
Experimental Protocol
This protocol outlines the steps for determining the IC50 of this compound using a fluorogenic isopeptidase assay.
Reagent Preparation
-
Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 10 mM CaCl2, 1 mM DTT, pH 7.5. Prepare fresh and keep on ice.
-
Human Factor XIIIa Solution: Reconstitute lyophilized FXIIIa in Assay Buffer to a stock concentration of 1 µM. Aliquot and store at -80°C. On the day of the experiment, dilute the stock to the desired working concentration (e.g., 20 nM) in Assay Buffer.
-
Thrombin Solution: Reconstitute lyophilized thrombin in Assay Buffer to a stock concentration of 100 U/mL. Aliquot and store at -20°C. Dilute to a working concentration of 1 U/mL in Assay Buffer just before use.
-
FXIIIa Fluorogenic Substrate Solution: Reconstitute the substrate in DMSO to a stock concentration of 10 mM.[10] Aliquot and store at -20°C, protected from light.[10] On the day of the experiment, dilute the stock to the desired working concentration (e.g., 100 µM) in Assay Buffer.
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.
-
Serial Dilutions of this compound: Perform a serial dilution of the this compound stock solution in DMSO to create a range of concentrations (e.g., from 10 mM to 1 nM). Then, dilute each DMSO concentration 1:100 into Assay Buffer to create the final working concentrations for the assay. This ensures the final DMSO concentration in the assay is low (e.g., 1%).
Assay Procedure
-
Plate Layout: Design the plate layout to include wells for blank (no enzyme), positive control (enzyme without inhibitor), and a range of this compound concentrations. It is recommended to perform each condition in triplicate.
-
Activation of FXIII: In a separate tube, activate the zymogen Factor XIII to FXIIIa by incubating it with thrombin. For example, mix 10 µL of 20 nM FXIII with 10 µL of 1 U/mL thrombin and incubate at 37°C for 15-30 minutes.
-
Inhibitor Incubation: To the wells of the 96-well plate, add 25 µL of the serially diluted this compound solutions. For the positive control wells, add 25 µL of Assay Buffer containing the same final concentration of DMSO as the inhibitor wells.
-
Enzyme Addition: Add 25 µL of the activated FXIIIa solution to each well, except for the blank wells. To the blank wells, add 25 µL of Assay Buffer.
-
Pre-incubation: Incubate the plate at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Add 50 µL of the FXIIIa fluorogenic substrate solution to all wells to initiate the enzymatic reaction. The final volume in each well will be 100 µL.
-
Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C. Measure the fluorescence intensity kinetically for 30-60 minutes, with readings taken every 1-2 minutes. The excitation and emission wavelengths should be set according to the substrate manufacturer's recommendations (e.g., λex = 313 nm and λem = 418 nm).[9]
Data Analysis
-
Calculate the Rate of Reaction: For each well, determine the initial rate of the reaction (V₀) by plotting fluorescence intensity versus time and calculating the slope of the linear portion of the curve.
-
Normalize the Data: Express the rate of reaction for each inhibitor concentration as a percentage of the positive control (uninhibited enzyme activity).
-
% Activity = (V₀_inhibitor / V₀_positive_control) * 100
-
-
Determine the IC50: Plot the % Activity against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve (variable slope) using a suitable software package (e.g., GraphPad Prism, R). The IC50 is the concentration of the inhibitor that corresponds to 50% inhibition of FXIIIa activity.[11][12]
Data Presentation
The quantitative data from the IC50 determination experiment should be summarized in a clear and structured table.
| This compound Concentration (nM) | Log [Inhibitor] | % FXIIIa Activity (Replicate 1) | % FXIIIa Activity (Replicate 2) | % FXIIIa Activity (Replicate 3) | Mean % Activity | Std. Dev. |
| 0 (Control) | N/A | 100 | 100 | 100 | 100 | 0 |
| 1 | 0 | ... | ... | ... | ... | ... |
| 10 | 1 | ... | ... | ... | ... | ... |
| 100 | 2 | ... | ... | ... | ... | ... |
| 1000 | 3 | ... | ... | ... | ... | ... |
| 10000 | 4 | ... | ... | ... | ... | ... |
Visualizations
Factor XIIIa Catalytic Mechanism
Caption: Simplified schematic of the two-step catalytic mechanism of Factor XIIIa, involving the formation of an acyl-enzyme intermediate.
Experimental Workflow for IC50 Determination
Caption: Step-by-step workflow for the determination of the IC50 value of this compound using a fluorogenic assay.
References
- 1. Proteolytic and Nonproteolytic Activation Mechanisms Result in Conformationally and Functionally Different Forms of Coagulation Factor XIII A - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Factor XIIIa Inhibitors as Potential Novel Drugs for Venous Thromboembolism - PMC [pmc.ncbi.nlm.nih.gov]
- 3. portlandpress.com [portlandpress.com]
- 4. Coagulation Factor XIIIa Substrates in Human Plasma: IDENTIFICATION AND INCORPORATION INTO THE CLOT - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Factor XIII Assays [practical-haemostasis.com]
- 7. coachrom.com [coachrom.com]
- 8. diapharma.com [diapharma.com]
- 9. Structure‐Based Design of FXIIIa‐Blockers: Addressing a Transient Hydrophobic Pocket in the Active Site of FXIIIa - PMC [pmc.ncbi.nlm.nih.gov]
- 10. FXIII-Assay Substance, - FXIII Activity Assays - Blood Coagulation - Products - Zedira GmbH [zedira.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Application Note: High-Throughput SDS-PAGE Analysis of Fibrin γ-γ Dimer Inhibition by FXIIIa-IN-1
Audience: Researchers, scientists, and drug development professionals in the fields of hemostasis, thrombosis, and pharmacology.
Introduction
Factor XIIIa (FXIIIa), a transglutaminase, plays a pivotal role in the final stage of the blood coagulation cascade by stabilizing the fibrin (B1330869) clot.[1][2] It catalyzes the formation of covalent isopeptide bonds between the γ-glutamyl and ε-lysyl groups of adjacent fibrin monomers.[3][4] This cross-linking process results in the formation of γ-γ dimers and, subsequently, α-polymers, which significantly enhance the mechanical strength and resistance of the fibrin clot to fibrinolysis.[5][6] The formation of γ-γ dimers is a critical indicator of FXIIIa activity.
FXIIIa-IN-1 is a potent and selective inhibitor of Factor XIIIa, with an IC50 of 2.4 μM.[7] It acts by competing with the Gln-donor protein substrate.[7] The ability to accurately quantify the inhibition of fibrin γ-γ dimerization is crucial for the characterization of FXIIIa inhibitors and the development of novel anticoagulant therapies. This application note provides a detailed protocol for the analysis of this compound-mediated inhibition of fibrin γ-γ dimer formation using Sodium Dodecyl Sulfate-Polyacrylamide Gel Electrophoresis (SDS-PAGE).
Principle of the Assay
This assay quantitatively assesses the inhibitory effect of this compound on the cross-linking activity of FXIIIa. The assay involves the in vitro formation of a fibrin clot by the action of thrombin on fibrinogen in the presence of activated FXIIIa and varying concentrations of this compound. The reaction is stopped, and the samples are subjected to SDS-PAGE under reducing conditions.
Under these conditions, the non-cross-linked fibrinogen α, β, and γ chains will migrate according to their individual molecular weights. The covalently linked γ-γ dimers, being of a higher molecular weight, will appear as a distinct band. The intensity of this γ-γ dimer band, which can be quantified by densitometry, is directly proportional to the extent of FXIIIa-mediated cross-linking. A decrease in the intensity of the γ-γ dimer band in the presence of this compound indicates inhibition of FXIIIa activity.
Signaling Pathway of Fibrin Cross-linking and Inhibition by this compound
References
- 1. ashpublications.org [ashpublications.org]
- 2. Inhibitors of blood coagulation factor XIII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Coagulation Factor XIIIa Substrates in Human Plasma: IDENTIFICATION AND INCORPORATION INTO THE CLOT - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Factor XIIIa-dependent retention of red blood cells in clots is mediated by fibrin α-chain crosslinking - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Factor XIIIa Inhibitors as Potential Novel Drugs for Venous Thromboembolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. medchemexpress.com [medchemexpress.com]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting FXIIIa-IN-1 Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the Factor XIIIa (FXIIIa) inhibitor, FXIIIa-IN-1.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective inhibitor of Factor XIIIa (FXIIIa) with a reported half-maximal inhibitory concentration (IC50) of 2.4 µM.[1][2] It functions by competing with the glutamine-donor (Gln-donor) protein substrate of FXIIIa, such as dimethylcasein.[1][2] By blocking the active site, this compound prevents the formation of ε-(γ-glutamyl)lysine isopeptide bonds, which are crucial for the cross-linking of fibrin (B1330869) and the stabilization of blood clots.[3][4][5]
Q2: What are the common applications of this compound in research?
This compound is primarily used in in vitro studies to investigate the role of FXIIIa in various physiological and pathological processes. Common applications include:
-
Studying the kinetics of FXIIIa inhibition.
-
Investigating the impact of FXIIIa inhibition on fibrin clot formation and stability.[2]
-
Elucidating the role of FXIIIa in thrombosis, wound healing, and other biological processes.[3][4]
Q3: Is this compound selective for FXIIIa?
Yes, studies have shown that this compound is selective for FXIIIa and does not significantly affect the activity of other clotting factors such as thrombin, factor Xa, and factor XIa at concentrations effective for FXIIIa inhibition.[1][2]
Q4: Does this compound exhibit cytotoxicity?
This compound has been shown to have no significant cytotoxicity in various human cell lines, including breast (MCF-7), intestinal (CaCo-2), and kidney (HEK-293) cells, at concentrations up to 10 µM for 3 days.[6]
Troubleshooting Guide for Low Potency of this compound
This guide addresses common issues that may lead to lower-than-expected potency of this compound in your assays.
| Potential Problem | Possible Causes | Recommended Solutions |
| Inhibitor Inactivity or Degradation | Improper storage of this compound stock solutions. | Store stock solutions in an appropriate solvent (e.g., DMSO) at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. |
| Instability of the inhibitor in the assay buffer. | Prepare fresh dilutions of this compound in assay buffer immediately before each experiment. Perform a time-course experiment to assess the stability of the inhibitor in your specific assay conditions. | |
| Suboptimal Assay Conditions | Incorrect pH or temperature of the assay buffer. | Ensure the assay buffer pH is within the optimal range for FXIIIa activity (typically pH 7.4-7.8). Maintain a constant and optimal temperature (usually 37°C) throughout the assay. |
| Presence of interfering substances in the sample. | If using plasma samples, be aware of endogenous substances that can interfere with the assay. Consider using purified enzyme and substrates for initial characterization. Include appropriate blank controls (e.g., plasma without FXIIIa) to account for background signals.[7] | |
| High concentration of the Gln-donor substrate. | Since this compound is a competitive inhibitor with respect to the Gln-donor substrate, high concentrations of this substrate will increase the apparent IC50. Determine the Michaelis constant (Km) for your substrate and use a concentration at or below the Km value for inhibition studies. | |
| Enzyme-Related Issues | Low activity or degradation of the FXIIIa enzyme. | Use a fresh, high-quality source of purified and activated FXIIIa. Confirm the enzyme's activity using a standard substrate before performing inhibition assays. |
| Incomplete activation of Factor XIII to FXIIIa. | Ensure complete activation of the zymogen by thrombin in the presence of calcium ions.[5][8][9] The activation process is accelerated in the presence of fibrin or fibrinogen.[5] | |
| Assay Readout and Data Analysis | Inappropriate assay format for the inhibitor. | Different assay formats (e.g., ammonia (B1221849) release, amine incorporation, isopeptidase) have varying sensitivities and may be affected differently by interfering substances.[8][10][11] Choose an assay that is robust and validated for your experimental setup. |
| Incorrect data analysis. | Use a non-linear regression analysis with a suitable model (e.g., four-parameter logistic) to accurately determine the IC50 value from your dose-response data. |
Quantitative Data Summary
The following table summarizes the reported IC50 values for this compound and other selected FXIIIa inhibitors for comparative purposes.
| Inhibitor | IC50 (µM) | Assay Type | Substrates | Reference |
| This compound (Inhibitor 16) | 2.4 ± 0.5 | Fluorescence-based transglutamination | Dimethylcasein, Dansylcadaverine | [1][2] |
| Spermidine | ~100 | SDS-PAGE | Fibronectin, Collagen | [3] |
| Sulfated flavonoid trimer 66 | 36.2 | Not specified | Not specified | [3] |
| FA12 (DNA aptamer) | 0.038 (incorporation of FXIII), 0.017 (incorporation of α2-antiplasmin) | Not specified | Fibrin(ogen), α2-antiplasmin | [6] |
Experimental Protocols
General Protocol for FXIIIa Activity Assay (Ammonia Release Method)
This protocol is a general guideline for a colorimetric ammonia release assay to measure FXIIIa activity, which can be adapted for inhibitor screening.
Materials:
-
Purified human Factor XIII (zymogen)
-
Thrombin
-
Calcium Chloride (CaCl2)
-
Gln-donor peptide substrate
-
Amine-donor substrate (e.g., glycine (B1666218) ethyl ester)
-
Glutamate Dehydrogenase (GLDH)
-
NADPH
-
α-Ketoglutarate
-
Assay Buffer (e.g., Tris-HCl, pH 7.5)
-
This compound
-
96-well microplate
-
Microplate reader capable of measuring absorbance at 340 nm
Procedure:
-
FXIII Activation:
-
In a microcentrifuge tube, combine purified Factor XIII with thrombin and CaCl2 in the assay buffer.
-
Incubate at 37°C for a sufficient time to ensure complete activation to FXIIIa. The presence of fibrinogen can accelerate this step.[5]
-
-
Inhibitor Preparation:
-
Prepare a serial dilution of this compound in the assay buffer.
-
-
Assay Reaction:
-
In a 96-well plate, add the following to each well:
-
Assay Buffer
-
Activated FXIIIa
-
Varying concentrations of this compound or vehicle control (e.g., DMSO).
-
-
Pre-incubate the enzyme and inhibitor at 37°C for a defined period (e.g., 15-30 minutes).
-
Prepare a reaction mix containing the Gln-donor substrate, amine-donor substrate, GLDH, NADPH, and α-ketoglutarate in assay buffer.
-
Initiate the reaction by adding the reaction mix to each well.
-
-
Measurement:
-
Immediately start monitoring the decrease in absorbance at 340 nm at 37°C in a kinetic mode for a set period (e.g., 30-60 minutes). The rate of NADPH consumption is proportional to the ammonia released, and thus to the FXIIIa activity.
-
-
Data Analysis:
-
Calculate the initial reaction rates (V) from the linear portion of the kinetic curves.
-
Plot the percentage of inhibition [(V_control - V_inhibitor) / V_control] * 100 against the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a suitable dose-response curve.
-
Visualizations
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Discovery of Heparin Mimetic, Potent, and Selective Inhibitors of Human Clotting Factor XIIIa - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Factor XIIIa Inhibitors as Potential Novel Drugs for Venous Thromboembolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Factor XIII-A: An Indispensable “Factor” in Haemostasis and Wound Healing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. tsh.or.th [tsh.or.th]
- 8. Factor XIII Assays [practical-haemostasis.com]
- 9. Transglutaminase Activities of Blood Coagulant Factor XIII are Dependent on the Activation Pathways and on the Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. tandfonline.com [tandfonline.com]
Technical Support Center: Overcoming FXIIIa-IN-1 Precipitation in Aqueous Buffers
Welcome to the technical support center for FXIIIa-IN-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming common challenges associated with the solubility of this compound in aqueous buffers. Below you will find troubleshooting guides and frequently asked questions (FAQs) to assist you in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for initially dissolving this compound?
A1: It is highly recommended to first dissolve this compound in 100% dimethyl sulfoxide (B87167) (DMSO) to create a concentrated stock solution before further dilution into aqueous buffers.
Q2: What is a typical starting concentration for a DMSO stock solution of this compound?
A2: A common starting concentration for a DMSO stock solution is in the range of 10-50 mM. For example, a 50 mM stock solution can be prepared and stored for later use.[1]
Q3: How should I store the DMSO stock solution of this compound?
A3: DMSO stock solutions of similar compounds are stable for at least 6 months when stored at -20°C.[1] To avoid repeated freeze-thaw cycles, it is advisable to store the stock solution in small aliquots.[1]
Q4: What is the maximum recommended final concentration of DMSO in my aqueous buffer?
A4: To maintain the solubility of this compound in your final aqueous buffer, it is recommended to keep the final DMSO concentration at or below 0.1% (v/v).[1] However, for activated Factor XIIIa (the target of the inhibitor), concentrations of up to 5% DMSO have been shown to aid solubility without affecting its enzymatic activity.[2] This suggests that a higher percentage of DMSO could potentially be used for this compound as well, should precipitation occur at lower concentrations.
Q5: Can I dissolve this compound directly in an aqueous buffer like PBS or Tris?
A5: Direct dissolution in aqueous buffers is generally not recommended as it may lead to precipitation of the compound. Preparing a high-concentration stock solution in DMSO first is the most reliable method to ensure complete dissolution before dilution into your experimental buffer.
Troubleshooting Guide: this compound Precipitation
Issue 1: Precipitate forms immediately upon diluting the DMSO stock solution into an aqueous buffer.
| Potential Cause | Recommended Solution |
| Final concentration of this compound is too high for the aqueous buffer. | Decrease the final working concentration of this compound in your assay. |
| Insufficient DMSO in the final aqueous solution. | Ensure the final concentration of DMSO is at least 0.1% (v/v). If precipitation persists, consider cautiously increasing the final DMSO concentration. Studies on activated FXIIIa have shown that up to 5% DMSO can be used without impacting enzyme activity, suggesting this may be a viable option for the inhibitor as well.[2] |
| Buffer composition is incompatible with the compound. | Try a different buffer system. Commonly used buffers in coagulation assays include Tris-based buffers and Phosphate-Buffered Saline (PBS). Ensure the pH of the buffer is within the optimal range for your experiment and for the stability of this compound. |
| Rapid temperature change. | Allow the DMSO stock solution and the aqueous buffer to equilibrate to room temperature before mixing. |
Issue 2: Precipitate forms over time in the final aqueous buffer solution.
| Potential Cause | Recommended Solution |
| Compound is unstable in the aqueous buffer over time. | Prepare fresh dilutions of this compound in the aqueous buffer immediately before each experiment. Avoid storing diluted solutions for extended periods. |
| Temperature fluctuations during storage or experiment. | Maintain a constant and appropriate temperature for your experiment. If storing the diluted solution, keep it at a consistent temperature (e.g., 4°C for short-term storage), but be aware that lower temperatures can sometimes decrease solubility. |
| pH of the buffer changes over time. | Ensure your buffer has sufficient buffering capacity to maintain a stable pH throughout the experiment. |
Experimental Protocols
Protocol 1: Preparation of a 50 µM this compound Working Solution in Aqueous Buffer
This protocol is adapted from the handling instructions for a similar compound, FXIII-Assay Substance, and is a recommended starting point to avoid precipitation.[1]
Materials:
-
This compound solid
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Aqueous buffer of choice (e.g., Tris-HCl, pH 7.4 or PBS, pH 7.4)
-
Microcentrifuge tubes
-
Pipettes and sterile tips
Procedure:
-
Prepare a 50 mM Stock Solution in DMSO:
-
Calculate the required amount of this compound and DMSO to achieve a 50 mM concentration.
-
Carefully weigh the this compound and add the corresponding volume of DMSO.
-
Vortex or gently agitate the solution until the solid is completely dissolved.
-
-
Prepare the Final 50 µM Working Solution:
-
Take 1 µL of the 50 mM this compound stock solution in DMSO.
-
Add it to 999 µL of your desired aqueous buffer. This will result in a final concentration of 50 µM this compound in a buffer containing 0.1% (v/v) DMSO.
-
Mix thoroughly by gentle vortexing or inversion.
-
-
Use Immediately:
-
It is recommended to use the freshly prepared working solution immediately in your experiment to minimize the risk of precipitation.
-
Quantitative Data Summary
Table 1: Recommended Stock Solution and Storage Conditions
| Parameter | Recommendation | Citation |
| Stock Solution Solvent | 100% DMSO | [1] |
| Stock Solution Concentration | 50 mM | [1] |
| Storage Temperature | -20°C | [1] |
| Storage Duration | Up to 6 months | [1] |
| Freeze-Thaw Cycles | Minimize by aliquoting | [1] |
Table 2: Recommended Final Working Solution Conditions
| Parameter | Recommendation | Citation |
| Final DMSO Concentration | 0.1% (v/v) | [1] |
| Potential Max DMSO Concentration | Up to 5% (v/v) | [2] |
| Working Concentration | Dependent on experimental needs (e.g., 50 µM) | [1] |
Visualizations
FXIIIa Signaling Pathway and Inhibition by this compound
The following diagram illustrates the terminal steps of the coagulation cascade, focusing on the activation of Factor XIII (FXIII) to its active form, FXIIIa, and its subsequent role in fibrin (B1330869) cross-linking. This compound acts as an inhibitor of FXIIIa, preventing the stabilization of the fibrin clot.
Caption: FXIIIa activation and its inhibition by this compound.
Troubleshooting Workflow for this compound Precipitation
This workflow provides a logical sequence of steps to diagnose and resolve precipitation issues with this compound.
Caption: Troubleshooting workflow for this compound precipitation.
References
minimizing off-target effects of FXIIIa-IN-1 on TG2
Welcome to the technical support center for FXIIIa-IN-1. This resource is designed to assist researchers, scientists, and drug development professionals in effectively utilizing this compound while minimizing potential off-target effects on Transglutaminase 2 (TG2).
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary target?
A1: this compound, also known as compound 16, is a potent and selective inhibitor of Coagulation Factor XIIIa (FXIIIa). FXIIIa is a transglutaminase that plays a crucial role in the final stages of the blood coagulation cascade by cross-linking fibrin (B1330869) polymers to stabilize blood clots.
Q2: What is Transglutaminase 2 (TG2) and why is it a concern when using this compound?
A2: Transglutaminase 2 (TG2) is a ubiquitously expressed member of the transglutaminase family, involved in various cellular processes, including cell adhesion, signal transduction, and extracellular matrix stabilization. Due to the structural similarities in the active sites of transglutaminases, inhibitors designed for one member of the family may exhibit cross-reactivity with others. Therefore, it is crucial to assess the selectivity of FXIIIa inhibitors against TG2 to ensure that the observed biological effects are due to the inhibition of FXIIIa and not an off-target effect on TG2.
Q3: How can I be sure that the observed effects in my experiment are due to the inhibition of FXIIIa and not TG2?
A3: Confirming the on-target effect of this compound is a critical aspect of experimental design. A multi-pronged approach is recommended:
-
Use the lowest effective concentration: Titrate this compound to determine the lowest concentration that elicits the desired on-target effect. This minimizes the risk of engaging off-target proteins.
-
Genetic validation: Utilize techniques like siRNA or CRISPR/Cas9 to knockdown or knockout FXIIIa. If the phenotype of genetic knockdown is similar to that of inhibitor treatment, it provides strong evidence for on-target activity.
-
Rescue experiments: In some systems, it may be possible to introduce a mutated, inhibitor-resistant form of FXIIIa to see if it "rescues" the phenotype caused by the inhibitor.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments with this compound.
| Problem | Potential Cause | Recommended Solution |
| High background signal in my activity assay. | 1. Substrate degradation.2. Contaminated reagents.3. Non-specific binding in ELISA-based assays. | 1. Prepare fresh substrate solutions and protect them from light.2. Use high-purity water and reagents.3. For ELISAs, ensure proper blocking steps and thorough washing of the plate. |
| Lower than expected enzyme activity. | 1. Improper storage of the enzyme (FXIIIa or TG2).2. Presence of chelating agents (e.g., EDTA) in the sample, as transglutaminases are calcium-dependent.3. Suboptimal assay conditions (pH, temperature). | 1. Store enzymes at the recommended temperature to maintain activity.2. Avoid EDTA in your sample preparation or assay buffer.3. Ensure the assay buffer has the optimal pH and temperature for the specific transglutaminase. |
| High variability between replicate wells. | 1. Inconsistent pipetting.2. Incomplete mixing of reagents.3. Temperature gradients across the assay plate. | 1. Use calibrated pipettes and proper pipetting techniques.2. Prepare a master mix for reaction components to ensure consistency.3. Ensure uniform incubation temperature across the plate. |
| Inconsistent or unexpected experimental results. | 1. Off-target effects of this compound.2. Activation of compensatory signaling pathways.3. Inhibitor instability under experimental conditions. | 1. Perform a dose-response curve and use the lowest effective concentration. Confirm findings with a structurally different inhibitor or genetic knockdown of FXIIIa.2. Use techniques like Western blotting to probe for the activation of known compensatory pathways.3. Check the stability of this compound in your experimental media and conditions. |
Quantitative Data Summary
The selectivity of a FXIIIa inhibitor is a critical parameter. The table below summarizes the inhibitory concentrations (IC50) for several FXIIIa inhibitors against their target and the common off-target, TG2. A higher selectivity ratio (IC50 for TG2 / IC50 for FXIIIa) indicates greater selectivity for FXIIIa.
| Inhibitor | FXIIIa IC50 (µM) | TG2 IC50 (µM) | Selectivity Ratio (TG2/FXIIIa) |
| This compound (Compound 16) | 2.4 | > 100 | > 41.7 |
| Inhibitor 63 | Data not consistently available | Data not consistently available | ~13-fold more selective for FXIIIa |
| Inhibitor 64 (ZED1301) | 0.11 | > 2.9 | ~26.4 |
| Inhibitor 24 | 30 | > 200 | > 6.7 |
Note: IC50 values can vary depending on the assay conditions. The data presented here is for comparative purposes.
Experimental Protocols
Protocol 1: Fluorogenic FXIIIa Activity Assay
This protocol is for measuring the activity of FXIIIa using a fluorogenic substrate.
Materials:
-
Purified human FXIIIa
-
Thrombin (for FXIII activation)
-
Calcium Chloride (CaCl2)
-
Fluorogenic FXIIIa substrate (e.g., a peptide with a quenched fluorophore)
-
Assay Buffer (e.g., Tris-HCl, pH 7.5)
-
This compound
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Reagent Preparation: Prepare all reagents in the assay buffer. Make serial dilutions of this compound to be tested.
-
FXIII Activation: In a microcentrifuge tube, activate FXIII by incubating it with thrombin and CaCl2 at 37°C for a predetermined time.
-
Assay Reaction:
-
Add 50 µL of assay buffer to each well of the 96-well plate.
-
Add 10 µL of the this compound dilutions or vehicle control to the appropriate wells.
-
Add 20 µL of the activated FXIIIa solution to each well.
-
Pre-incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 20 µL of the fluorogenic substrate to each well.
-
-
Measurement: Immediately place the plate in a fluorescence plate reader pre-set to 37°C. Measure the increase in fluorescence intensity over time (kinetic read).
-
Data Analysis: Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence vs. time curve. Plot the percent inhibition versus the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Protocol 2: Colorimetric TG2 Activity Assay
This protocol is for measuring the activity of TG2 using a colorimetric method.
Materials:
-
Purified human TG2
-
Calcium Chloride (CaCl2)
-
Dithiothreitol (DTT) - optional, as a reducing agent to enhance activity
-
Biotinylated amine substrate (e.g., 5-biotinamidopentylamine)
-
Glutamine-containing substrate (e.g., N,N'-dimethylcasein)
-
Assay Buffer (e.g., Tris-HCl, pH 7.5)
-
This compound
-
96-well microplate (e.g., coated with the glutamine-containing substrate)
-
Streptavidin-Peroxidase conjugate
-
TMB substrate
-
Stop solution (e.g., 1M H2SO4)
-
Microplate reader
Procedure:
-
Plate Preparation: If not pre-coated, coat the wells of the microplate with the glutamine-containing substrate and block non-specific binding sites.
-
Reagent Preparation: Prepare all reagents in the assay buffer. Make serial dilutions of this compound.
-
Assay Reaction:
-
Add 50 µL of assay buffer containing CaCl2 (and DTT if used) to each well.
-
Add 10 µL of the this compound dilutions or vehicle control.
-
Add 20 µL of the TG2 solution to each well.
-
Add 20 µL of the biotinylated amine substrate to initiate the reaction.
-
Incubate at 37°C for a specified time (e.g., 1-2 hours).
-
-
Detection:
-
Wash the wells several times with a wash buffer (e.g., PBS with 0.05% Tween-20).
-
Add 100 µL of Streptavidin-Peroxidase conjugate to each well and incubate at room temperature.
-
Wash the wells again.
-
Add 100 µL of TMB substrate to each well and incubate until color develops.
-
Add 100 µL of stop solution.
-
-
Measurement: Read the absorbance at the appropriate wavelength (e.g., 450 nm) using a microplate reader.
-
Data Analysis: Subtract the background absorbance. Plot the percent inhibition versus the inhibitor concentration and fit the data to determine the IC50 value.
Visualizations
Caption: Role of FXIIIa in the coagulation cascade and the inhibitory action of this compound.
Caption: Workflow for distinguishing on-target vs. off-target effects of this compound.
Technical Support Center: Improving the Stability of FXIIIa-IN-1 Stock Solutions
Welcome to the technical support center for FXIIIa-IN-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the proper handling and storage of this compound to ensure the stability and reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of Factor XIIIa (FXIIIa), a transglutaminase crucial for blood clot stabilization. It functions by competing with the glutamine (Gln)-donor protein substrate of FXIIIa, thereby preventing the cross-linking of fibrin (B1330869) monomers.[1] This inhibition of fibrin stabilization is a key area of research for the development of novel anticoagulants.
Q2: What is the recommended solvent for preparing this compound stock solutions?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent for preparing high-concentration stock solutions of this compound. It is advisable to use anhydrous, high-purity DMSO to minimize the introduction of water, which can affect the stability of the compound.
Q3: My this compound precipitated when I diluted my DMSO stock solution into an aqueous buffer. What should I do?
A3: Precipitation upon dilution into aqueous buffers is a common issue with hydrophobic small molecules. Here are some troubleshooting steps:
-
Lower the final concentration: The concentration of this compound in your aqueous solution may be exceeding its solubility limit. Try using a lower final concentration in your assay.
-
Optimize the DMSO concentration: A slightly higher final concentration of DMSO (up to 0.5%) in your aqueous solution might be necessary to maintain solubility. However, always include a vehicle control with the same final DMSO concentration to rule out any solvent-induced effects in your experiment.
-
Use a co-solvent: Consider using a co-solvent system to improve solubility.
-
Adjust the pH: The solubility of your compound might be pH-dependent. Experiment with different pH values within the acceptable range for your assay to find the optimal pH for solubility.
Q4: How should I store my this compound stock solutions?
A4: For long-term stability, it is recommended to store stock solutions of this compound in DMSO at -20°C or -80°C. To avoid repeated freeze-thaw cycles, which can lead to degradation, aliquot the stock solution into smaller, single-use volumes. When stored as a solid powder, this compound should be kept at -20°C.
Q5: For how long are the stock solutions stable?
Troubleshooting Guide
This guide addresses common issues that may arise during the handling and use of this compound stock solutions.
| Issue | Possible Cause | Recommended Solution |
| Inconsistent experimental results | Degradation of this compound stock solution due to improper storage (e.g., repeated freeze-thaw cycles, exposure to light, incorrect temperature). | Prepare fresh stock solutions from solid powder. Aliquot stock solutions into single-use vials to minimize freeze-thaw cycles. Store aliquots at -20°C or -80°C in the dark. |
| Precipitation of this compound in aqueous assay buffer. | See FAQ Q3 for detailed troubleshooting steps, including lowering the final concentration, optimizing DMSO concentration, and adjusting buffer pH. | |
| Inaccurate initial concentration of the stock solution. | Ensure the solid compound is completely dissolved in DMSO. Gentle warming or vortexing may aid dissolution. Verify the concentration using a suitable analytical method if possible. | |
| Visible precipitate in the DMSO stock solution upon thawing | The solution may have become supersaturated, or the compound has a lower solubility at colder temperatures. | Before use, warm the vial to room temperature and vortex thoroughly to ensure all precipitate has redissolved. If precipitation persists, the solution may be unstable and a fresh stock should be prepared. |
| Loss of inhibitory activity over time | Potential chemical degradation of this compound. Common degradation pathways for small molecules include hydrolysis, oxidation, and photodecomposition. | Store stock solutions protected from light and moisture. Use anhydrous DMSO for stock preparation. Consider purging the headspace of the vial with an inert gas like argon or nitrogen before sealing to minimize oxidation. |
Data Presentation: Stability of Small Molecule Inhibitors (Illustrative Data)
Disclaimer: The following tables present illustrative data based on general knowledge of small molecule inhibitor stability. Specific quantitative stability data for this compound is not publicly available. Researchers should perform their own stability studies for critical applications.
Table 1: Illustrative Stability of this compound in DMSO at Different Temperatures
| Storage Temperature | Time Point | % Remaining (Illustrative) |
| -20°C | 1 month | >99% |
| 6 months | >98% | |
| 12 months | >95% | |
| 4°C | 1 week | >98% |
| 1 month | ~90% | |
| Room Temperature | 24 hours | >95% |
| 1 week | ~85% |
Table 2: Illustrative Stability of this compound in Aqueous Buffer (e.g., PBS, pH 7.4) at 37°C
| Time Point | % Remaining (Illustrative) |
| 1 hour | >98% |
| 6 hours | ~90% |
| 24 hours | ~75% |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
Objective: To prepare a concentrated stock solution of this compound in DMSO.
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Calibrated balance
-
Vortex mixer
Procedure:
-
Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Weigh the desired amount of this compound powder using a calibrated analytical balance in a sterile microcentrifuge tube.
-
Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex the solution thoroughly until the solid is completely dissolved. Gentle warming (e.g., 37°C water bath) may be used to aid dissolution, but be cautious of potential heat-induced degradation.
-
Aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed microcentrifuge tubes.
-
Label the aliquots clearly with the compound name, concentration, date of preparation, and solvent.
-
Store the aliquots at -20°C or -80°C, protected from light.
Protocol 2: Assessment of this compound Stability in Solution
Objective: To determine the stability of this compound in a specific solvent or buffer over time.
Materials:
-
This compound stock solution
-
Solvent/buffer of interest (e.g., DMSO, PBS pH 7.4)
-
Incubator or water bath at the desired temperature
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column and detector (e.g., UV or MS)
Procedure:
-
Prepare a solution of this compound in the solvent/buffer of interest at the desired concentration.
-
Immediately take a sample for the "time 0" measurement.
-
Incubate the remaining solution at the desired temperature (e.g., -20°C, 4°C, room temperature, or 37°C), protected from light.
-
At predetermined time points (e.g., 1, 6, 24, 48 hours; 1, 2, 4 weeks), withdraw an aliquot of the solution.
-
Analyze the samples from each time point by HPLC to determine the concentration of the intact this compound.
-
Calculate the percentage of this compound remaining at each time point relative to the "time 0" sample.
Visualizations
Caption: Role of FXIIIa in the coagulation cascade and its inhibition by this compound.
Caption: Experimental workflow for preparing and using this compound solutions.
Caption: Logical relationships between stability factors, outcomes, and solutions.
References
dealing with variability in fibrin cross-linking assay results
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with fibrin (B1330869) cross-linking assays.
Frequently Asked Questions (FAQs)
Q1: What is the basic principle of a fibrin cross-linking assay?
A1: A fibrin cross-linking assay evaluates the formation of a stable fibrin clot. The process begins when thrombin converts soluble fibrinogen into insoluble fibrin monomers. These monomers then polymerize to form a fibrin network. This network is further stabilized by Factor XIIIa (FXIIIa), an enzyme that creates covalent cross-links between fibrin molecules, enhancing the mechanical strength and resistance to degradation of the clot.[1][2]
Q2: What are the key components required for an in vitro fibrin cross-linking assay?
A2: The essential components include purified fibrinogen, thrombin to initiate clotting, Factor XIII (FXIII) for cross-linking, and calcium ions (Ca²⁺), which are crucial for the activation of both thrombin and FXIII.[1][3]
Q3: How is fibrin cross-linking typically measured?
A3: Fibrin cross-linking is commonly assessed using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[3] In the presence of a reducing agent, uncross-linked fibrinogen chains (α, β, γ) can be separated. As FXIIIa-mediated cross-linking proceeds, high-molecular-weight polymers of the α-chains (α-polymers) and dimers of the γ-chains (γ-γ dimers) are formed, which can be visualized as distinct bands of higher molecular weight on the gel.[3]
Q4: What is the significance of D-dimer in the context of fibrin cross-linking?
A4: D-dimer is a specific degradation product that is only formed when a cross-linked fibrin clot is broken down by plasmin. Its presence in plasma is a direct indicator that both coagulation (fibrin formation and cross-linking) and fibrinolysis have occurred.[4]
Q5: What are some common applications of fibrin cross-linking assays?
A5: These assays are used in various research and clinical settings, including:
-
Evaluating the efficacy of pro- and anti-coagulant drugs.
-
Studying the mechanisms of wound healing and tissue repair.[7]
-
Assessing the biocompatibility of medical devices.
-
In tissue engineering to create stable fibrin scaffolds.[8][9]
Troubleshooting Guide
Variability in fibrin cross-linking assay results can arise from multiple sources. This guide addresses common problems and provides potential causes and solutions.
| Problem | Potential Cause(s) | Solution / Suggestion |
| No clot formation or very slow clotting | Reagent Issues: - Inactive thrombin or FXIIIa. - Low fibrinogen concentration. - Incorrect buffer pH or ionic strength. Sample Issues: - Presence of anticoagulants (e.g., heparin, EDTA) in the sample. - High levels of fibrin degradation products (FDPs) that inhibit polymerization.[10] | Reagent Verification: - Check the activity of thrombin and FXIIIa using a standard assay. - Verify the fibrinogen concentration. - Ensure the buffer is at the correct pH (typically 7.4) and physiological ionic strength. Sample Preparation: - If using plasma, ensure it was collected in sodium citrate (B86180) and is platelet-poor. Do not use serum as clotting factors are consumed.[11] - Consider purifying fibrinogen from plasma samples to remove inhibitors. |
| High variability between replicate samples | Pipetting Errors: - Inaccurate or inconsistent pipetting of small volumes of enzymes (thrombin, FXIIIa). Temperature Fluctuations: - Inconsistent incubation temperatures. Pre-analytical Variables: - Inconsistent sample handling, storage, or freeze-thaw cycles. | Technique Refinement: - Use calibrated pipettes and practice consistent pipetting technique. - Prepare a master mix of reagents to be added to all samples. Environmental Control: - Use a water bath or incubator to maintain a stable temperature (typically 37°C).[3] Standardize Sample Handling: - Follow a consistent protocol for sample collection, processing, and storage. Minimize freeze-thaw cycles. |
| Weak or fragile clot | Insufficient Cross-linking: - Low FXIIIa activity or concentration. - Inadequate calcium concentration. Low Fibrinogen Concentration: - Fibrinogen levels are below the optimal range for forming a robust clot. | Optimize Cross-linking: - Increase the concentration of FXIIIa. - Ensure the final calcium concentration is optimal (typically 5-10 mM). Adjust Fibrinogen Levels: - Increase the fibrinogen concentration. Clots formed from plasma of patients with certain liver diseases may be weaker due to altered fibrinogen.[9] |
| Unexpected bands on SDS-PAGE | Sample Overload: - Too much protein loaded onto the gel. Incomplete Reduction: - Insufficient reducing agent in the sample buffer. Contamination: - Presence of other proteins in the purified fibrinogen. | Optimize Electrophoresis: - Perform a protein concentration assay and load a consistent amount of protein per lane. - Ensure fresh and adequate concentration of β-mercaptoethanol or DTT in the sample buffer. Check Reagent Purity: - Run a sample of the purified fibrinogen alone on the gel to check for contaminants. |
| Falsely low fibrinogen levels in Clauss assay | Interfering Substances: - High levels of heparin or FDPs.[10] - Presence of paraproteins.[12] Optical Interference: - Lipemic or icteric plasma samples if using an optical detection method.[13] | Sample Dilution: - Diluting the plasma sample can minimize the effect of some inhibitors.[10] Method Selection: - Use a mechanical clot detection method to avoid optical interference. - Consider using an immunological fibrinogen assay to compare with the functional Clauss assay.[10] |
Data Presentation: Summary Tables
Table 1: Typical Reagent Concentrations for in vitro Fibrin Cross-linking Assay
| Reagent | Typical Concentration Range | Notes |
| Fibrinogen | 1.5 - 6.0 mg/mL | Physiological plasma concentration is typically 2-4 g/L.[7] Higher concentrations lead to denser clots with thinner fibers.[5] |
| Thrombin | 0.1 - 2.0 U/mL | Higher thrombin concentrations result in faster polymerization and clots with thinner, more branched fibers.[5] |
| Factor XIII (FXIII) | 0.1 - 1.0 U/mL | Essential for the formation of covalent cross-links. |
| **Calcium Chloride (CaCl₂) ** | 5 - 20 mM | Required for thrombin and FXIIIa activity. |
Table 2: Key Pre-analytical Variables Affecting Fibrin Cross-linking Assay Results
| Variable | Effect on Assay | Recommendation |
| Anticoagulant | EDTA strongly chelates calcium, inhibiting clot formation. Heparin potentiates antithrombin, inhibiting thrombin. | Use 3.2% sodium citrate for plasma collection. Ensure a 9:1 blood-to-anticoagulant ratio. |
| Sample Type | Serum is not suitable as fibrinogen and other clotting factors are consumed during clotting.[11] | Use platelet-poor plasma. |
| Sample Storage | Prolonged storage at room temperature can lead to degradation of coagulation factors. | Process samples promptly. If storage is necessary, centrifuge to obtain platelet-poor plasma and freeze at -70°C. |
| Freeze-Thaw Cycles | Repeated cycles can denature proteins, including fibrinogen and coagulation factors, leading to reduced activity. | Aliquot plasma samples after the first centrifugation to avoid multiple freeze-thaw cycles. |
| Patient-related Factors | Diet, exercise, stress, and certain medications can influence coagulation factor levels.[14] | Standardize collection conditions (e.g., fasting, resting) as much as possible. |
Experimental Protocols
Protocol 1: Analysis of Fibrin Cross-linking by SDS-PAGE
This protocol is adapted from established methods for analyzing the formation of γ-γ dimers and α-polymers.[3]
Materials:
-
Purified human fibrinogen
-
Human α-thrombin
-
Human Factor XIIIa (FXIIIa)
-
Calcium Chloride (CaCl₂) solution
-
Tris-Buffered Saline (TBS; 50 mM Tris, 150 mM NaCl, pH 7.4)
-
2x SDS-PAGE reducing sample buffer (containing β-mercaptoethanol or DTT)
-
Polyacrylamide gels (e.g., 4-12% gradient gel)
-
Coomassie Brilliant Blue stain or other protein stain
Procedure:
-
Reaction Setup: In a microcentrifuge tube, prepare the reaction mixture. For a final volume of 50 µL:
-
Fibrinogen: to a final concentration of 2 mg/mL.
-
FXIIIa: to a final concentration of 1 U/mL.
-
CaCl₂: to a final concentration of 10 mM.
-
Adjust the volume with TBS.
-
-
Initiate Cross-linking: Add thrombin to a final concentration of 0.5 U/mL to initiate clot formation and cross-linking. Mix gently.
-
Incubation: Incubate the reaction at 37°C.
-
Time Points: At desired time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding an equal volume of 2x reducing SDS-PAGE sample buffer to an aliquot of the reaction mixture.
-
Denaturation: Immediately and vigorously vortex the tube after adding the sample buffer. Boil the samples for 5-10 minutes to ensure complete denaturation and reduction of disulfide bonds.[3]
-
SDS-PAGE: Load the samples onto a polyacrylamide gel. Include a molecular weight marker and a control sample of uncross-linked fibrinogen.
-
Electrophoresis: Run the gel at a constant voltage according to the manufacturer's instructions until the dye front reaches the bottom.
-
Staining and Analysis: Stain the gel with Coomassie Brilliant Blue and then destain. Analyze the banding pattern. The appearance of bands corresponding to γ-γ dimers (~94 kDa) and high-molecular-weight α-polymers (at the top of the resolving gel) indicates successful cross-linking. The individual α (~67 kDa), β (~55 kDa), and γ (~47 kDa) chains of fibrinogen should be visible in the control and early time-point lanes.
Protocol 2: Fibrin Polymerization Turbidity Assay
This assay measures the rate of fibrin polymerization by monitoring the change in optical density (turbidity) over time.
Materials:
-
Purified human fibrinogen
-
Human α-thrombin
-
Calcium Chloride (CaCl₂) solution
-
Tris-Buffered Saline (TBS; 50 mM Tris, 150 mM NaCl, pH 7.4)
-
Microplate reader capable of reading absorbance at 340-405 nm
Procedure:
-
Reagent Preparation: Prepare solutions of fibrinogen, CaCl₂, and thrombin in TBS. Pre-warm all reagents and the microplate to 37°C.
-
Assay Setup: In a 96-well clear flat-bottom plate, add the following to each well:
-
Fibrinogen solution (e.g., to a final concentration of 2 mg/mL).
-
CaCl₂ solution (e.g., to a final concentration of 10 mM).
-
TBS to make up the volume.
-
-
Initiate Polymerization: Add thrombin solution (e.g., to a final concentration of 0.5 U/mL) to each well to initiate the reaction.
-
Turbidity Measurement: Immediately place the plate in the microplate reader. Measure the absorbance at 340 nm (or another suitable wavelength) every 30 seconds for 30-60 minutes.
-
Data Analysis: Plot the absorbance versus time. The resulting curve will show a lag phase, followed by a steep increase in absorbance during polymerization, and finally a plateau when the clot is fully formed. Key parameters to analyze include the lag time, the maximum slope (rate of polymerization), and the final turbidity.
Visualizations
Caption: Fibrin Cross-linking Signaling Pathway.
Caption: Experimental Workflow for SDS-PAGE Analysis.
References
- 1. radiopaedia.org [radiopaedia.org]
- 2. Coagulation - Wikipedia [en.wikipedia.org]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Fibrin clot properties in cardiovascular disease: from basic mechanisms to clinical practice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Fibrin Formation, Structure and Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cellink.com [cellink.com]
- 9. cellink.com [cellink.com]
- 10. Screening Tests in Haemostasis:Fibrinogen Assays [practical-haemostasis.com]
- 11. thieme-connect.com [thieme-connect.com]
- 12. fartest.ir [fartest.ir]
- 13. Diagnostics – Fibrinogen Deficiency – Medthority [connect.medthority.com]
- 14. The Challenges And Risks Of Conducting A Fibrinogen Assay In Phlebotomy [needle.tube]
challenges in transitioning from in vitro to in vivo studies with FXIIIa-IN-1
Welcome to the technical support center for FXIIIa-IN-1. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the transition from in vitro to in vivo studies with this potent and selective Factor XIIIa inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound (also known as Compound 16) is a potent and selective small molecule inhibitor of Factor XIIIa (FXIIIa) with an IC50 value of 2.4 μM.[1] It functions by competing with the Gln-donor protein substrate of FXIIIa, such as dimethylcasein, thereby preventing the cross-linking of fibrin (B1330869) and other substrates.[1] This targeted inhibition of the final step in the coagulation cascade makes it a promising candidate for the development of novel anticoagulants.
Q2: What are the key in vitro properties of this compound?
A2: this compound has demonstrated high selectivity for FXIIIa over other clotting factors like thrombin, factor Xa, and factor XIa in vitro.[1] It has also been shown to be non-cytotoxic in human breast (MCF-7), intestinal (CaCo-2), and kidney (HEK-293) cell lines at a concentration of 10 μM.[1] Furthermore, it exhibits a very weak effect on the activated partial thromboplastin (B12709170) time (aPTT) in human plasma, even at high concentrations (>700 μM), which suggests a potentially lower risk of systemic bleeding compared to broader-spectrum anticoagulants.[1]
Q3: Are there any known in vivo data for this compound?
A3: As of the latest available information, there are no published in vivo studies specifically for this compound. The initial discovery and characterization have been focused on its in vitro properties. Therefore, pharmacokinetic and pharmacodynamic data in animal models are not yet available.
Q4: What are the general challenges when transitioning a small molecule FXIIIa inhibitor from in vitro to in vivo studies?
A4: Transitioning any small molecule inhibitor from in vitro to in vivo settings presents several common challenges. For FXIIIa inhibitors, these can include:
-
Poor Solubility and Bioavailability: Many small molecules have low aqueous solubility, which can hinder their absorption and lead to low bioavailability when administered orally.
-
Rapid Metabolism and Short Half-life: The compound may be quickly metabolized by the liver, leading to a short half-life in the bloodstream and requiring frequent dosing.
-
Off-Target Effects and Toxicity: While selective in vitro, the inhibitor might interact with other proteins in a complex biological system, leading to unforeseen side effects or toxicity.
-
Bleeding Risk: Although targeting FXIIIa is hypothesized to have a lower bleeding risk than inhibiting upstream clotting factors, complete inhibition of fibrin stabilization could still lead to bleeding complications, especially at higher doses or in individuals with underlying hemostatic challenges.
-
Species-specific Differences: The potency and metabolism of the inhibitor can vary between different animal species and humans, making it crucial to select appropriate animal models for preclinical testing.
Troubleshooting Guide: In Vitro to In Vivo Transition
This guide addresses potential issues researchers may encounter when moving from benchtop experiments to animal models with this compound or similar compounds.
| Problem | Potential Cause | Suggested Solution |
| Low or no detectable compound in plasma after oral administration. | Poor aqueous solubility of the compound. Rapid first-pass metabolism in the liver. | - Perform formulation studies to enhance solubility (e.g., using co-solvents, cyclodextrins, or lipid-based formulations). - Consider alternative routes of administration, such as intravenous (IV) or intraperitoneal (IP) injection, to bypass first-pass metabolism. |
| Rapid clearance of the compound in vivo. | High metabolic instability. | - Conduct in vitro metabolism studies using liver microsomes to identify major metabolic pathways. - If metabolism is a significant issue, medicinal chemistry efforts may be needed to design more stable analogs. |
| Lack of in vivo efficacy despite good in vitro potency. | Insufficient drug exposure at the target site. High plasma protein binding, reducing the free fraction of the compound. | - Perform pharmacokinetic studies to determine the concentration-time profile of the compound in plasma. - Measure plasma protein binding to determine the unbound, active concentration of the inhibitor. - Increase the dose if tolerated, or improve the formulation to enhance exposure. |
| Unexpected toxicity or adverse events in animal models. | Off-target effects of the compound. Accumulation of a toxic metabolite. | - Perform broader in vitro safety profiling against a panel of receptors and enzymes. - Conduct metabolite identification studies to see if any major metabolites are known to be toxic. - Consider dose reduction or a different dosing schedule. |
| Significant bleeding observed in animal models. | Overdosing of the inhibitor. High sensitivity of the chosen animal model to anticoagulation. | - Perform a dose-response study to find the therapeutic window that provides antithrombotic efficacy without causing significant bleeding. - Use a tail-bleeding assay or other hemostasis models to quantify the bleeding risk at different doses. - Ensure the chosen animal model has a coagulation system that is translationally relevant to humans for FXIIIa inhibition. |
Quantitative Data Summary
The following tables summarize the known in vitro data for this compound.
Table 1: In Vitro Potency and Selectivity of this compound
| Parameter | Value | Reference |
| IC50 (FXIIIa) | 2.4 µM | [1] |
| Selectivity | No significant inhibition of thrombin, factor Xa, or factor XIa. | [1] |
| Mechanism of Action | Competitive with Gln-donor substrate. | [1] |
Table 2: In Vitro Safety Profile of this compound
| Assay | Cell Lines | Concentration | Result | Reference |
| Cytotoxicity | MCF-7, CaCo-2, HEK-293 | 10 µM | No significant effect on cell viability. | [1] |
| aPTT Assay | Human Plasma | >700 µM | Very weak effect on clotting time. | [1] |
Experimental Protocols
1. In Vitro FXIIIa Activity Assay (Fluorescence-based)
This protocol is adapted from the methods used in the discovery of this compound.[1]
-
Principle: This assay measures the transglutaminase activity of FXIIIa by detecting the incorporation of a fluorescently labeled amine donor (dansylcadaverine) into a Gln-donor protein substrate (N,N-dimethylcasein).
-
Materials:
-
Human FXIIIa
-
Thrombin
-
N,N-dimethylcasein
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5, containing 100 mM NaCl and 10 mM CaCl₂
-
This compound (or other test compounds) dissolved in DMSO
-
96-well black microplate
-
Fluorescence plate reader (Excitation: 360 nm, Emission: 550 nm)
-
-
Procedure:
-
Prepare a stock solution of FXIIIa in the assay buffer.
-
Activate FXIII to FXIIIa by incubating with thrombin according to the manufacturer's instructions.
-
In the wells of the 96-well plate, add 5 µL of this compound at various concentrations.
-
Add 85 µL of the activated FXIIIa solution to each well.
-
Initiate the reaction by adding 10 µL of a substrate mixture containing dansylcadaverine and N,N-dimethylcasein.
-
Incubate the plate at 37°C for 30 minutes.
-
Measure the fluorescence intensity at an excitation of 360 nm and an emission of 550 nm.
-
Calculate the percent inhibition for each concentration of this compound and determine the IC50 value.
-
2. Fibrin Polymerization Assay (SDS-PAGE)
This protocol assesses the ability of this compound to inhibit the cross-linking of fibrinogen.[1]
-
Principle: FXIIIa catalyzes the formation of γ-γ dimers and α-polymers from fibrinogen monomers in the presence of thrombin. The inhibition of this process can be visualized by SDS-PAGE, where the disappearance of the fibrinogen monomer bands and the appearance of high molecular weight cross-linked species are monitored.
-
Materials:
-
Human fibrinogen
-
Human FXIII
-
Thrombin
-
This compound
-
Reaction Buffer: Tris-buffered saline (TBS) with CaCl₂
-
SDS-PAGE gels and running buffer
-
Coomassie Brilliant Blue stain
-
-
Procedure:
-
In a microcentrifuge tube, mix fibrinogen and FXIII in the reaction buffer.
-
Add this compound at the desired final concentrations.
-
Initiate the cross-linking reaction by adding thrombin.
-
Incubate the reaction mixture at 37°C for 24 hours.
-
Stop the reaction by adding a sample buffer containing SDS and a reducing agent (e.g., β-mercaptoethanol).
-
Boil the samples for 5 minutes.
-
Load the samples onto an SDS-PAGE gel and run the electrophoresis.
-
Stain the gel with Coomassie Brilliant Blue and visualize the bands. The inhibition of FXIIIa is indicated by a decrease in the formation of high molecular weight fibrin polymers and γ-γ dimers compared to the control without the inhibitor.
-
Visualizations
Caption: Simplified FXIIIa signaling pathway in the final stage of blood coagulation.
Caption: General experimental workflow for transitioning from in vitro to in vivo studies.
Caption: Troubleshooting workflow for poor in vivo efficacy of this compound.
References
Validation & Comparative
Comparative Efficacy of FXIIIa Inhibitors in Thrombosis Models: A Head-to-Head Analysis of FXIIIa-IN-1 (T101) and ZED1301
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the Factor XIIIa (FXIIIa) inhibitors, FXIIIa-IN-1 (T101) and ZED1301, based on available experimental data. The focus is on their efficacy in preclinical thrombosis models, offering insights into their potential as novel antithrombotic agents.
Factor XIIIa (FXIIIa) is a transglutaminase that plays a critical role in the final stages of blood coagulation. It stabilizes fibrin (B1330869) clots by introducing covalent cross-links between fibrin monomers, thereby increasing the mechanical strength and resistance of the thrombus to fibrinolysis.[1][2] Inhibition of FXIIIa is a promising therapeutic strategy for the development of safer anticoagulants that can reduce thrombosis risk with a potentially lower bleeding tendency compared to conventional therapies.[3][4] This is because targeting FXIIIa downstream of thrombin generation may allow for the formation of a primary hemostatic plug while preventing the formation of a stable, occlusive thrombus.[5][6]
This guide compares two key FXIIIa inhibitors: this compound, a designation for the well-characterized research tool compound T101, and ZED1301, a peptidomimetic irreversible inhibitor.
At a Glance: Key Efficacy Parameters
| Parameter | This compound (T101) | ZED1301 | ZED3197 (Optimized successor to ZED1301) |
| Mechanism of Action | Irreversible transglutaminase inhibitor.[7] | Irreversible, covalently inactivates the catalytic Cys thiolate of FXIIIa.[8] | Peptidomimetic inhibitor.[5] |
| In Vitro Efficacy | Reduces clot weight and red blood cell (RBC) retention.[7][9] | High potency with an IC50 of 110 nM.[8] | Potent and selective inhibitor.[5] |
| In Vivo Efficacy | Reduces thrombus weight in mouse models of venous thrombosis.[7] | Data not available in direct thrombosis models. | In a rabbit model of venous stasis, it effectively decreased clot weight and facilitated flow restoration.[5][6] |
| Effect on Bleeding Time | Data not available. | Data not available. | No prolongation of bleeding time observed in a rabbit model.[5][6] |
Delving Deeper: Experimental Data and Protocols
This compound (T101) in Thrombosis Models
This compound, widely known in scientific literature as T101, is an irreversible transglutaminase inhibitor used extensively in research to probe the function of FXIIIa.
Key Experimental Findings:
-
In Vitro Clot Weight and Composition: In a study using whole blood from mice, T101 (at a concentration of 20 µM) was shown to significantly reduce clot weight by approximately 67-70%.[7] This effect is attributed to the inhibition of FXIIIa-mediated red blood cell (RBC) retention within the clot.[7][9]
-
Inhibition of Fibrin Cross-linking: T101 demonstrates a preferential inhibition of the formation of high-molecular-weight (HMW) fibrin species over γ-γ dimer formation, with IC50 values of 0.52 ± 0.12 µM and 21.1 ± 5.8 µM, respectively.[9] The reduction in clot weight and RBC retention correlates with the inhibition of HMW species formation.[9]
Experimental Protocol: In Vitro Whole Blood Clotting Assay
-
Whole blood is collected from mice.
-
The irreversible transglutaminase inhibitor T101 is added to the blood at a final concentration of 20 µM.
-
Clotting is initiated, and the clots are allowed to form and contract.
-
The extruded serum and RBCs are removed, and the final clot weight is measured.
-
RBC retention is quantified by comparing the number of RBCs remaining in the clot to the initial number in the blood sample.
ZED1301 and its Successor, ZED3197
ZED1301 is a peptidomimetic inhibitor that acts as a Michael acceptor, forming a covalent bond with the active site cysteine of FXIIIa.[8] While in vivo thrombosis data for ZED1301 is limited in the public domain, extensive research has been conducted on its more potent and selective successor, ZED3197.
Key Experimental Findings (ZED3197):
-
In Vitro Potency: ZED1301 has a reported IC50 of 110 nM.[8] Its successor, ZED3197, is even more potent with an IC50 of 16 nM.[8]
-
In Vivo Efficacy in a Rabbit Venous Stasis Model: In a rabbit model of venous stasis and reperfusion, ZED3197 demonstrated significant antithrombotic effects.[5][6]
-
It effectively decreased the weight of the formed clots.
-
It facilitated the restoration of blood flow.
-
-
Safety Profile: Crucially, the antithrombotic effects of ZED3197 were not associated with a prolongation of bleeding time, highlighting its potential for a safer anticoagulant profile.[5][6]
-
Thromboelastometry: In whole human blood, ZED3197 dose-dependently reduced clot firmness and facilitated clot lysis without affecting the clotting time, indicating a minimal impact on hemostasis.[5]
Experimental Protocol: Rabbit Venous Stasis Thrombosis Model
-
A segment of the jugular vein in an anesthetized rabbit is isolated.
-
Thrombosis is induced by a combination of stasis (temporary occlusion of the vein) and a hypercoagulable stimulus.
-
ZED3197 or a placebo is administered to the animal.
-
After a set period, the venous segment is reperfused.
-
The formed thrombus is explanted and its weight is determined.
-
Flow restoration is monitored.
-
Bleeding time is assessed through a standardized ear incision.
Visualizing the Pathways and Processes
To better understand the context of these inhibitors, the following diagrams illustrate the FXIIIa-mediated coagulation pathway and a typical experimental workflow for evaluating antithrombotic agents.
Caption: FXIIIa in the Coagulation Cascade.
Caption: In Vivo Thrombosis Model Workflow.
Conclusion
Both this compound (T101) and ZED1301 (and its successor ZED3197) have demonstrated clear efficacy in preclinical models by targeting FXIIIa to reduce thrombus stability. T101 serves as a valuable research tool, with data clearly showing its ability to reduce clot weight by inhibiting fibrin cross-linking. The ZED1301 lineage, particularly ZED3197, represents a more drug-like candidate, with in vivo data in a relevant animal model demonstrating not only antithrombotic efficacy but also a promising safety profile with no increased bleeding risk.
For researchers in drug development, while direct comparative studies are lacking, the available data suggests that the peptidomimetic inhibitors of the ZED1301 family are highly potent and have shown promising in vivo results that support the continued investigation of FXIIIa inhibition as a novel antithrombotic strategy. Future head-to-head studies would be invaluable in definitively determining the comparative efficacy and safety of these and other FXIIIa inhibitors.
References
- 1. portlandpress.com [portlandpress.com]
- 2. Newly-recognized roles of factor XIII in thrombosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Factor XIIIa Inhibitors as Potential Novel Drugs for Venous Thromboembolism - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Novel inhibitor ZED3197 as potential drug candidate in anticoagulation targeting coagulation FXIIIa (F13a) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Factor XIII in plasma, but not in platelets, mediates red blood cell retention in clots and venous thrombus size in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Peptidic Inhibitors and a Fluorescent Probe for the Selective Inhibition and Labelling of Factor XIIIa Transglutaminase - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Factor XIIIa-dependent retention of red blood cells in clots is mediated by fibrin α-chain crosslinking - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Review of FXIIIa-IN-1 and Other Factor XIIIa Inhibitors for Researchers and Drug Development Professionals
An in-depth analysis of FXIIIa-IN-1, a competitive inhibitor of Factor XIIIa, benchmarked against a spectrum of existing inhibitory compounds. This guide provides a comparative overview of their efficacy, mechanisms, and the experimental frameworks used for their evaluation.
Factor XIIIa (FXIIIa), a transglutaminase vital for blood clot stabilization, represents a compelling target for the development of novel anticoagulants with a potentially reduced bleeding risk compared to conventional therapies.[1][2] By catalyzing the cross-linking of fibrin (B1330869) monomers and the incorporation of antifibrinolytic proteins into the clot, FXIIIa enhances the mechanical strength and stability of thrombi.[3][4] Inhibition of FXIIIa offers a unique therapeutic window, allowing for the formation of a primary hemostatic plug while preventing the formation of a densely cross-linked, stable thrombus.[1] This guide provides a comparative analysis of a recently identified FXIIIa inhibitor, this compound, against other known FXIIIa inhibitors, supported by experimental data and detailed methodologies.
Overview of this compound
This compound (also referred to as Compound 16) is a potent and selective inhibitor of Factor XIIIa with a reported half-maximal inhibitory concentration (IC50) of 2.4 µM.[5] Its mechanism of action involves competition with the glutamine (Gln)-donor protein substrate, dimethylcasein.[5] Notably, this compound has demonstrated selectivity for FXIIIa over other coagulation factors such as thrombin, factor Xa, and factor XIa.[5] Furthermore, in vitro studies have shown that it does not exhibit significant cytotoxicity in various human cell lines.[5]
Comparative Analysis of FXIIIa Inhibitors
The landscape of FXIIIa inhibitors encompasses a variety of molecules, including small molecules, peptides, and peptidomimetics, which can be broadly categorized by their mechanism of action: active site inhibitors and allosteric inhibitors.[2][6]
Active Site Inhibitors
These inhibitors directly target the catalytic triad (B1167595) (Cys314, His373, and Asp396) in the active site of FXIIIa.[3]
-
Peptide and Peptidomimetic Inhibitors: Tridegin, a 66-amino acid peptide isolated from the leech Haementeria ghilianii, is a highly potent and specific inhibitor of FXIIIa, with a reported IC50 in the nanomolar range (approximately 9.2 nM).[7][8] Another notable example is ZED1301, a peptidomimetic irreversible inhibitor with an IC50 of 110 nM for FXIIIa.[2]
-
Small Molecule Inhibitors: This class includes a diverse range of chemical scaffolds. For instance, certain 4-(acrylamido)phenyl derivatives have shown potent inhibition of FXIIIa, with IC50 values ranging from 0.039 to 6.8 µM.[2] Imidazo-thiadiazole derivatives have also been developed, with some compounds exhibiting IC50 values as low as 0.13 µM.[2]
Allosteric Inhibitors
Allosteric inhibitors bind to a site on the enzyme distinct from the active site, inducing a conformational change that leads to reduced catalytic activity.[5] This approach may offer a higher degree of selectivity.
-
Sulfated Flavonoids: A sulfated flavonoid trimer has been identified as an allosteric modulator of FXIIIa with an IC50 of 36.2 µM.[2] This compound demonstrated selectivity for FXIIIa over other proteases like thrombin and factor Xa.[2]
Quantitative Data Comparison
The following tables summarize the quantitative data for this compound and a selection of other FXIIIa inhibitors.
| Inhibitor | Class | Mechanism of Action | IC50 (FXIIIa) | Selectivity Notes | Citation(s) |
| This compound | Small Molecule | Competitive (Gln-donor) | 2.4 µM | Selective over thrombin, factor Xa, and factor XIa. | [5] |
| Tridegin | Peptide | Active Site | ~9.2 nM | Specific for transglutaminases; no effect on thrombin or factor Xa. | [7][8] |
| ZED1301 | Peptidomimetic | Irreversible Active Site | 110 nM | 26.4-fold selective over tissue transglutaminase 2 (TG2). | [2] |
| Inhibitor 63 | Small Molecule | Active Site | 0.039 - 6.8 µM | 13-fold more selective for FXIIIa over TG2. | [2] |
| Inhibitor 36 | Small Molecule | Active Site | 0.13 µM | A 3-substituted imidazo[1,2-d][3][5][9]-thiadiazole derivative. | [2] |
| Sulfated Flavonoid Trimer (66) | Small Molecule | Allosteric | 36.2 µM | At least 26-fold selective over thrombin and 9-fold over factor Xa. | [2] |
| Spermidine | Small Molecule | Substrate-competing | ~100 µM | Inhibits fibronectin-collagen cross-linking. | [2] |
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation and comparison of FXIIIa inhibitors. Below are protocols for key in vitro assays.
Fluorescence-Based Transglutamination Assay
This assay measures the incorporation of a fluorescently labeled amine substrate into a protein substrate, which is a direct measure of FXIIIa activity.
Materials:
-
Human Factor XIIIa
-
N,N'-dimethylcasein (Gln-donor substrate)
-
Dansylcadaverine (amine-donor substrate)
-
Thrombin
-
Calcium Chloride (CaCl2)
-
Tris buffer (pH 7.5)
-
Inhibitor compound (e.g., this compound)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a reaction mixture containing Tris buffer, CaCl2, and N,N'-dimethylcasein in each well of the microplate.
-
Add the inhibitor compound at various concentrations to the respective wells.
-
Initiate the reaction by adding a mixture of FXIIIa (pre-activated with thrombin) and dansylcadaverine.
-
Incubate the plate at 37°C.
-
Measure the increase in fluorescence intensity over time using an excitation wavelength of ~360 nm and an emission wavelength of ~550 nm.
-
Calculate the initial reaction rates and determine the IC50 value of the inhibitor by plotting the percentage of inhibition against the inhibitor concentration.
Isopeptidase Assay
This assay measures the cleavage of an isopeptide bond, which is another catalytic function of FXIIIa.
Materials:
-
Human Factor XIIIa
-
A specific fluorescently quenched peptide substrate containing an isopeptide bond.
-
Thrombin
-
Calcium Chloride (CaCl2)
-
Tris buffer (pH 7.5)
-
Inhibitor compound
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare a reaction mixture containing Tris buffer and CaCl2 in each well.
-
Add the inhibitor compound at various concentrations.
-
Add the fluorescently quenched peptide substrate.
-
Initiate the reaction by adding FXIIIa (pre-activated with thrombin).
-
Incubate the plate at 37°C.
-
Monitor the increase in fluorescence as the quencher is released from the fluorophore upon cleavage of the isopeptide bond.
-
Determine the IC50 value as described in the transglutamination assay protocol.[10]
Fibrin Cross-linking Assay by SDS-PAGE
This assay visualizes the effect of an inhibitor on the ability of FXIIIa to cross-link fibrin monomers.[1]
Materials:
-
Human Fibrinogen
-
Human Factor XIII
-
Thrombin
-
Calcium Chloride (CaCl2)
-
Tris buffer (pH 7.4)
-
Inhibitor compound
-
Urea (for clot solubilization)
-
SDS-PAGE gels, buffers, and apparatus
-
Coomassie Brilliant Blue stain
Procedure:
-
In a reaction tube, combine fibrinogen, Factor XIII, and CaCl2 in Tris buffer.
-
Add the inhibitor compound at the desired concentration.
-
Initiate clot formation by adding thrombin.
-
Allow the clot to form for a specific time (e.g., 30 minutes) at 37°C.
-
Solubilize the clot in a urea-containing sample buffer with a reducing agent (e.g., β-mercaptoethanol).
-
Separate the protein components by SDS-PAGE.
-
Stain the gel with Coomassie Brilliant Blue.
-
Analyze the gel for the presence or absence of γ-γ dimers and α-polymers, which are indicative of fibrin cross-linking. A reduction in these bands in the presence of the inhibitor indicates its efficacy.[1]
Visualizing Key Processes
To better understand the context of FXIIIa inhibition, the following diagrams illustrate the FXIIIa signaling pathway and a typical experimental workflow.
Caption: FXIIIa signaling pathway in coagulation.
Caption: Workflow for FXIIIa inhibitor screening.
Conclusion
The development of potent and selective FXIIIa inhibitors holds significant promise for the future of anticoagulant therapy. This compound emerges as a noteworthy small molecule inhibitor with a competitive mechanism of action and favorable in vitro selectivity. The comparative data presented in this guide highlights the diverse landscape of FXIIIa inhibitors, from highly potent peptide-based molecules like Tridegin to rationally designed peptidomimetics and allosteric modulators. The provided experimental protocols offer a foundational framework for researchers to standardize the evaluation of novel FXIIIa inhibitors, facilitating direct and reliable comparisons within the field. Continued research and development in this area are crucial for translating the therapeutic potential of FXIIIa inhibition into clinical reality.
References
- 1. researchgate.net [researchgate.net]
- 2. Clinical Validation of an Automated Fluorogenic Factor XIII Activity Assay Based on Isopeptidase Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Factor XIII Assays [practical-haemostasis.com]
- 4. researchgate.net [researchgate.net]
- 5. Factor XIIIa Inhibitors as Potential Novel Drugs for Venous Thromboembolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. thieme-connect.com [thieme-connect.com]
- 7. Inhibitors of blood coagulation factor XIII - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. real.mtak.hu [real.mtak.hu]
A Comparative Analysis of Novel Anticoagulant Agents: FXIIIa-IN-1 and Factor XIa Inhibitors
In the landscape of anticoagulant drug development, targeting specific factors in the coagulation cascade to minimize bleeding risk while maintaining antithrombotic efficacy is a paramount goal. This guide provides a comparative analysis of two promising strategies: the inhibition of Factor XIIIa (FXIIIa) by the small molecule FXIIIa-IN-1, and the inhibition of Factor XIa (FXIa) by a class of inhibitors currently in advanced clinical development. This comparison is intended for researchers, scientists, and drug development professionals seeking to understand the performance, mechanisms, and experimental validation of these novel anticoagulant targets.
Introduction to FXIIIa and FXIa as Anticoagulant Targets
The coagulation cascade is a complex series of enzymatic reactions culminating in the formation of a stable fibrin (B1330869) clot. While traditional anticoagulants often target central factors like thrombin or Factor Xa, this broad inhibition can lead to a significant risk of bleeding.[1][2] The intrinsic pathway of coagulation, particularly Factor XI (FXI), has emerged as an attractive target because its role is thought to be more critical for pathologic thrombus formation than for normal hemostasis.[1][3][4][5] This hypothesis is supported by evidence that individuals with congenital FXI deficiency have a lower risk of thromboembolic events without a corresponding increase in spontaneous bleeding.[1][3]
Factor XIIIa, a transglutaminase, acts at the final stage of the coagulation cascade to cross-link fibrin polymers, thereby stabilizing the clot.[6][7][8] Inhibition of FXIIIa represents a different approach, aiming to produce a less stable clot that is more susceptible to fibrinolysis, which may also offer a safer anticoagulant profile.[6]
This guide will delve into the specifics of a representative FXIIIa inhibitor, this compound, and compare its characteristics with the broader class of FXIa inhibitors that includes small molecules (e.g., milvexian, asundexian), monoclonal antibodies (e.g., abelacimab, osocimab), and antisense oligonucleotides.[3][9]
Quantitative Performance and Selectivity
A direct comparison of the inhibitory potential and selectivity of this compound and various FXIa inhibitors is crucial for evaluating their therapeutic potential. The following tables summarize the available quantitative data from discrete studies.
Table 1: Inhibitory Potency of this compound and Selected FXIa Inhibitors
| Inhibitor | Target | Type | IC50 / Ki | Source |
| This compound | FXIIIa | Small Molecule | IC50: 2.4 µM | [10] |
| Inhibitor 27 | FXIa | Small Molecule | Ki: 0.04 nM | [11] |
| Inhibitor 47 | FXIa | Small Molecule | Ki: 0.20 nM | [11] |
| Abelacimab | FXI/FXIa | Monoclonal Antibody | IC50: 2.8 nM (for FXIa activity) | [4] |
Table 2: Selectivity Profile of this compound and a Representative FXIa Inhibitor
| Inhibitor | Primary Target | Tested Off-Targets | Selectivity Notes | Source |
| This compound | FXIIIa | Thrombin, Factor Xa, Factor XIa | Does not affect other tested clotting factors. | [10] |
| Inhibitor 27 | FXIa | FVIIa, FXa, FIXa, FXIIa, Thrombin, Trypsin, tPA, etc. | >100,000-fold selectivity over a wide range of serine proteases. Not selective against plasma kallikrein (Ki = 7 nM). | [11] |
Mechanism of Action
This compound: This small molecule inhibitor acts by competing with the Gln-donor protein substrate of FXIIIa.[10] By blocking the active site, it prevents the cross-linking of fibrin monomers, a crucial step for clot stabilization.[6][10]
Factor XIa Inhibitors: This class of inhibitors utilizes several distinct mechanisms:
-
Small Molecules (e.g., milvexian, asundexian): These are typically oral, reversible inhibitors that directly target the active site of FXIa.[3]
-
Monoclonal Antibodies (e.g., abelacimab, osocimab): These are administered intravenously or subcutaneously and work by binding to either FXI or FXIa to prevent its activation or activity.[3][4][12] For instance, abelacimab binds to the catalytic domain of FXI, inhibiting its activation.[12]
-
Antisense Oligonucleotides (e.g., IONIS-FXI-Rx): This therapeutic approach reduces the hepatic synthesis of FXI by targeting its messenger RNA, leading to lower plasma levels of the zymogen.[3]
Pharmacokinetics and Pharmacodynamics
The pharmacokinetic and pharmacodynamic profiles of these inhibitors are critical determinants of their clinical utility.
Table 3: Pharmacokinetic and Pharmacodynamic Properties of this compound and Selected FXIa Inhibitors
| Inhibitor/Class | Route of Administration | Half-life | Key Pharmacodynamic Effects | Source |
| This compound | Not reported in vivo | Not reported in vivo | Inhibits FXIIIa-mediated fibrin polymerization in vitro. | [10] |
| Milvexian (FXIa inhibitor) | Oral | 12-15 hours | Dose-dependent inhibition of FXIa. | [3] |
| Asundexian (FXIa inhibitor) | Oral | 14-18 hours | Dose-dependent inhibition of FXIa activity and increase in activated partial thromboplastin (B12709170) time (aPTT). | [3][13] |
| Abelacimab (FXIa inhibitor) | Intravenous/Subcutaneous | ~30-44 days | Sustained FXI inhibition. | [12] |
| IONIS-FXI-Rx (FXI ASO) | Subcutaneous | Not specified | Gradual reduction in plasma FXI activity over weeks. | [3] |
Signaling Pathways and Experimental Workflows
To visualize the roles of FXIIIa and FXIa in the coagulation cascade and the general workflow for inhibitor characterization, the following diagrams are provided.
Caption: The coagulation cascade highlighting the points of intervention for Factor XIa and Factor XIIIa inhibitors.
Caption: A generalized experimental workflow for the characterization of novel anticoagulant inhibitors.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are outlines for key assays used in the characterization of these inhibitors.
Enzyme Inhibition Assay (for IC50 and Ki Determination)
This assay quantifies the inhibitory potency of a compound against its target enzyme.
Principle: The rate of cleavage of a chromogenic or fluorogenic substrate by the target enzyme (FXIIIa or FXIa) is measured in the presence of varying concentrations of the inhibitor.
Materials:
-
Purified human Factor XIIIa or Factor XIa
-
Specific chromogenic or fluorogenic substrate for the respective enzyme
-
Assay buffer (e.g., Tris-HCl with appropriate cofactors like CaCl2)
-
Test inhibitor (this compound or FXIa inhibitor) at various concentrations
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare a solution of the enzyme in the assay buffer.
-
In the wells of the microplate, add the assay buffer, the inhibitor at various dilutions, and the enzyme solution.
-
Incubate the plate for a predetermined time at a controlled temperature (e.g., 37°C) to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding the substrate to each well.
-
Monitor the change in absorbance or fluorescence over time using the microplate reader.
-
Calculate the initial reaction velocities for each inhibitor concentration.
-
Plot the reaction velocity against the inhibitor concentration and fit the data to a suitable equation (e.g., the Morrison equation for tight-binding inhibitors or the Michaelis-Menten equation for competitive inhibitors) to determine the IC50 and Ki values.
Activated Partial Thromboplastin Time (aPTT) Assay
This assay assesses the integrity of the intrinsic and common coagulation pathways and is sensitive to the inhibition of factors such as FXIa.
Principle: The time it takes for plasma to clot is measured after the addition of a contact activator and phospholipids.
Materials:
-
Citrated human plasma
-
aPTT reagent (containing a contact activator like silica (B1680970) and phospholipids)
-
Calcium chloride (CaCl2) solution
-
Test inhibitor at various concentrations
-
Coagulometer
Procedure:
-
Pre-warm the plasma, aPTT reagent, and CaCl2 solution to 37°C.
-
In a coagulometer cuvette, mix the plasma with the test inhibitor at the desired concentration and incubate for a specified time.
-
Add the aPTT reagent to the plasma-inhibitor mixture and incubate for a defined period (e.g., 3-5 minutes) to activate the contact pathway.
-
Initiate clotting by adding the CaCl2 solution.
-
The coagulometer will automatically measure the time until a fibrin clot is formed.
-
The prolongation of the aPTT in the presence of the inhibitor, relative to a vehicle control, indicates its anticoagulant activity.
Conclusion
Both FXIIIa and FXIa represent promising targets for the development of safer anticoagulants. This compound, as a representative inhibitor of the final step of clot stabilization, demonstrates a novel mechanism of action. However, the publicly available data on this compound is limited compared to the extensive clinical investigation of FXIa inhibitors.
Factor XIa inhibitors, with several candidates in late-stage clinical trials, have shown a favorable safety profile, particularly a reduced risk of bleeding compared to traditional anticoagulants, while demonstrating efficacy in preventing thromboembolic events.[1][2][14] The diverse range of therapeutic modalities targeting FXIa, from oral small molecules to long-acting antibodies and antisense oligonucleotides, offers flexibility in clinical application.
Further research into FXIIIa inhibitors, including in vivo efficacy and safety studies, is necessary to fully assess their therapeutic potential relative to the more clinically advanced FXIa inhibitors. The data and protocols presented in this guide provide a framework for the continued investigation and comparison of these exciting new classes of anticoagulants.
References
- 1. Clinical Evaluation of Factor XIa Inhibitor Drugs: JACC Review Topic of the Week - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pharmacytimes.com [pharmacytimes.com]
- 3. bjcardio.co.uk [bjcardio.co.uk]
- 4. Clinical Pharmacology of Factor XI Inhibitors: New Therapeutic Approaches for Prevention of Venous and Arterial Thrombotic Disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ashpublications.org [ashpublications.org]
- 6. Factor XIIIa Inhibitors as Potential Novel Drugs for Venous Thromboembolism - PMC [pmc.ncbi.nlm.nih.gov]
- 7. portlandpress.com [portlandpress.com]
- 8. Physiology, Factor XIII - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. Factor XIa inhibitors: A review of patent literature - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Factor XI and XIa inhibition: a new approach to anticoagulant therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 13. First evaluation of the safety, pharmacokinetics, and pharmacodynamics of BAY 2433334, a small molecule targeting coagulation factor XIa - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Factor XIa Inhibitors as a Novel Anticoagulation Target: Recent Clinical Research Advances [mdpi.com]
Cross-Validation of FXIIIa-IN-1 Activity in Diverse Assay Formats: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the methodologies used to assess the inhibitory activity of FXIIIa-IN-1, a potent and selective inhibitor of Factor XIIIa (FXIIIa). While a comprehensive cross-validation study presenting quantitative data for this compound across a wide spectrum of assay formats is not publicly available, this document summarizes the known inhibitory activity in key assays and provides detailed experimental protocols for these methods. This information is intended to guide researchers in designing and interpreting experiments aimed at characterizing this compound and similar inhibitors.
Unveiling the Inhibitory Profile of this compound
This compound has been characterized as a potent inhibitor of Factor XIIIa, a crucial transglutaminase in the final stages of the blood coagulation cascade. Its primary mechanism involves the stabilization of the fibrin (B1330869) clot through the formation of covalent cross-links between fibrin monomers. Inhibition of FXIIIa is a promising therapeutic strategy for the development of novel antithrombotic agents.
The inhibitory activity of this compound has been evaluated in several distinct assay formats, each providing unique insights into its mechanism of action and efficacy.
Quantitative Data Summary
The primary quantitative measure of an inhibitor's potency is its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the activity of the target enzyme by 50%. The available data for this compound is summarized below.
| Assay Format | Principle | Measured Parameter | This compound IC50 |
| Fluorescence-Based Transglutamination Assay | Enzymatic incorporation of a fluorescently labeled amine into a protein substrate. | Increase in fluorescence signal. | 2.4 µM |
| Fibrin Polymerization Assay (SDS-PAGE) | Visualization of fibrin cross-linking by separating protein chains based on size. | Reduction in the formation of high-molecular-weight fibrin polymers. | Data not publicly available |
| Activated Partial Thromboplastin Time (APTT) Assay | Measurement of the time to clot formation in plasma. | Prolongation of clotting time. | Data not publicly available |
Experimental Methodologies
Detailed protocols for the key assays used to characterize this compound are provided below. These protocols are based on established methodologies and can be adapted for the specific needs of the researcher.
Fluorescence-Based Transglutamination Assay
This assay provides a direct measure of the enzymatic activity of FXIIIa and is a common method for determining the IC50 of inhibitors.
Principle: In the presence of calcium, thrombin activates FXIII to FXIIIa. The active FXIIIa then catalyzes the incorporation of a fluorescently labeled primary amine (e.g., monodansylcadaverine) into a glutamine-containing protein substrate (e.g., N,N-dimethylcasein). The incorporation of the fluorescent probe results in a significant increase in fluorescence intensity, which is proportional to the FXIIIa activity.
Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
Prepare a reaction buffer containing Tris-HCl (pH 7.5), CaCl2, and dithiothreitol (B142953) (DTT).
-
Prepare solutions of human FXIII, thrombin, N,N-dimethylcasein, and monodansylcadaverine in the reaction buffer.
-
-
Assay Procedure:
-
In a 96-well microplate, add the reaction buffer, N,N-dimethylcasein, and monodansylcadaverine to each well.
-
Add serial dilutions of this compound or vehicle control to the wells.
-
Initiate the reaction by adding a mixture of FXIII and thrombin to each well.
-
Incubate the plate at 37°C and monitor the increase in fluorescence over time using a fluorescence plate reader (Excitation: ~330-350 nm, Emission: ~490-510 nm).
-
-
Data Analysis:
-
Calculate the initial rate of the reaction for each inhibitor concentration.
-
Plot the reaction rates against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Fibrin Polymerization Assay (SDS-PAGE)
This assay visually demonstrates the effect of an inhibitor on the cross-linking of fibrin monomers, a key function of FXIIIa.
Principle: Fibrinogen is converted to fibrin monomers by thrombin. In the presence of active FXIIIa, these monomers are covalently cross-linked to form high-molecular-weight polymers. The formation of these polymers can be visualized by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE), where cross-linked fibrin will appear as high-molecular-weight bands that fail to enter the resolving gel, while non-cross-linked fibrin monomers (α, β, and γ chains) will migrate into the gel.
Protocol:
-
Reaction Setup:
-
In a microcentrifuge tube, combine purified human fibrinogen, FXIII, and CaCl2 in a suitable buffer (e.g., Tris-buffered saline).
-
Add varying concentrations of this compound or a vehicle control.
-
Initiate the clotting and cross-linking reaction by adding thrombin.
-
Incubate the mixture at 37°C for a defined period (e.g., 1-2 hours).
-
-
Sample Preparation for SDS-PAGE:
-
Stop the reaction by adding a sample buffer containing SDS and a reducing agent (e.g., β-mercaptoethanol or DTT) to dissolve the clot and reduce disulfide bonds.
-
Heat the samples at 95-100°C for 5-10 minutes.
-
-
Electrophoresis and Visualization:
-
Load the samples onto an SDS-PAGE gel.
-
Run the electrophoresis to separate the proteins by size.
-
Stain the gel with a protein stain (e.g., Coomassie Brilliant Blue) to visualize the protein bands.
-
Analyze the gel for the presence and intensity of high-molecular-weight fibrin polymers and the individual α, β, and γ chains. A reduction in the high-molecular-weight bands and an increase in the monomer bands with increasing inhibitor concentration indicates inhibition of FXIIIa.
-
Activated Partial Thromboplastin Time (APTT) Assay
The APTT assay is a global coagulation assay that assesses the integrity of the intrinsic and common pathways of the coagulation cascade. While not a direct measure of FXIIIa activity, it can indicate the overall effect of an inhibitor on clot formation in a plasma environment.
Principle: The APTT test measures the time it takes for a clot to form in a plasma sample after the addition of a substance that activates the contact pathway (e.g., silica, kaolin) and a phospholipid reagent, followed by the addition of calcium. FXIIIa acts at the final stage of coagulation, and its inhibition may lead to the formation of a less stable clot, which could potentially affect the clotting time, although the primary effect of FXIIIa is on clot stability rather than the initial clot formation time.
Protocol:
-
Sample Preparation:
-
Prepare platelet-poor plasma from citrated whole blood by centrifugation.
-
Pre-warm the plasma sample, APTT reagent (containing a contact activator and phospholipids), and calcium chloride solution to 37°C.
-
-
Assay Procedure:
-
In a coagulometer cuvette, mix the plasma sample with the APTT reagent and incubate for a specified time (e.g., 3-5 minutes) at 37°C.
-
Add different concentrations of this compound or vehicle control to the plasma-reagent mixture.
-
Initiate clotting by adding the pre-warmed calcium chloride solution.
-
The coagulometer will automatically measure the time until a fibrin clot is formed.
-
-
Data Analysis:
-
Record the clotting time in seconds.
-
Compare the clotting times of samples with the inhibitor to the control sample. A significant prolongation of the APTT may indicate an effect on the coagulation cascade.
-
Visualizing the Pathways and Processes
To better understand the context of this compound's activity, the following diagrams illustrate the Factor XIIIa signaling pathway and a typical experimental workflow for its cross-validation.
Caption: Factor XIIIa signaling pathway and point of inhibition.
Caption: Experimental workflow for cross-validation of this compound.
A Comparative Analysis of Bleeding Risk: FXIIIa-IN-1 vs. Warfarin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the bleeding risk associated with the novel anticoagulant FXIIIa-IN-1 and the established vitamin K antagonist, warfarin (B611796). This analysis is based on established mechanisms of action and preclinical data from relevant animal models.
Executive Summary
Warfarin, a cornerstone of anticoagulant therapy for decades, effectively prevents thrombosis but carries a significant risk of bleeding due to its broad inhibition of vitamin K-dependent clotting factors. In contrast, this compound represents a targeted therapeutic approach, inhibiting only the final step of clot stabilization. Preclinical evidence, although not involving direct head-to-head trials with this compound, suggests that inhibiting Factor XIIIa (FXIIIa) may offer a superior safety profile with a reduced propensity for spontaneous and trauma-induced bleeding. This guide will delve into the mechanistic differences, present available preclinical data, and detail the experimental protocols used to assess these bleeding risks.
Mechanism of Action and Rationale for Reduced Bleeding Risk with this compound
The differential impact on the coagulation cascade is central to the varying bleeding risks of this compound and warfarin.
Warfarin:
Warfarin exerts its anticoagulant effect by inhibiting the enzyme vitamin K epoxide reductase complex 1 (VKORC1). This inhibition disrupts the vitamin K cycle, leading to a decrease in the synthesis of active forms of several crucial coagulation factors: II (prothrombin), VII, IX, and X, as well as the anticoagulant proteins C and S.[1][2] This broad-spectrum inhibition significantly dampens the overall clotting cascade, making it effective in preventing thrombosis but also elevating the risk of bleeding.[3][4]
This compound:
This compound is a selective inhibitor of activated Factor XIII (FXIIIa), a transglutaminase that functions at the terminal stage of the coagulation cascade.[5] The primary role of FXIIIa is to stabilize the newly formed fibrin (B1330869) clot by catalyzing the formation of covalent cross-links between fibrin monomers.[5] This cross-linking process strengthens the clot, making it more resistant to mechanical stress and fibrinolysis. By inhibiting FXIIIa, this compound does not prevent the initial formation of a fibrin clot but rather modulates its stability. This targeted approach is hypothesized to reduce the risk of severe bleeding, as the initial hemostatic plug can still form, while the generation of overly stable and potentially pathological thrombi is prevented. Studies on mice with genetic deficiencies in FXIII or with mutations affecting fibrinogen cross-linking have shown that while they produce smaller and less stable thrombi, they do not exhibit signs of severe spontaneous bleeding.[5]
Preclinical Data on Bleeding Risk
Direct comparative preclinical studies assessing the bleeding risk of this compound versus warfarin are not yet publicly available. However, data from studies on other FXIIIa inhibitors and related novel anticoagulants provide valuable insights.
Table 1: Comparative Bleeding Risk Profile (Based on Preclinical Models)
| Parameter | FXIIIa Inhibitors (Inferred) | Warfarin |
| Bleeding Time | Expected to be less prolonged | Significantly prolonged |
| Blood Loss | Expected to be lower | Significantly increased |
| Spontaneous Bleeding | Low incidence in animal models | Known risk, dose-dependent |
Note: Data for FXIIIa inhibitors is inferred from studies on FXIII deficient mice and general statements on the safety profile of targeting FXIIIa.[5] Direct quantitative data from head-to-head comparisons with warfarin is needed for a definitive assessment.
Experimental Protocols for Bleeding Risk Assessment
The following are detailed methodologies for key preclinical experiments used to evaluate the bleeding risk of anticoagulants.
Murine Tail Transection Bleeding Model
This is a widely used in vivo assay to assess hemostasis and the bleeding risk associated with anticoagulant therapy.
Protocol:
-
Animal Model: Male or female mice (e.g., C57BL/6 strain), 10-16 weeks of age, are used.
-
Anesthesia: The mouse is anesthetized using a suitable agent (e.g., isoflurane) to ensure the animal is fully sedated throughout the procedure.
-
Procedure:
-
The anesthetized mouse is placed in a prone position.
-
A distal segment of the tail (typically 2-3 mm from the tip) is transected using a sharp scalpel.[6]
-
The transected tail is immediately immersed in a tube containing pre-warmed (37°C) isotonic saline.[6]
-
The duration of bleeding is recorded. Bleeding is considered to have stopped when no blood flow is observed for a continuous period of at least 30 seconds.
-
To assess for re-bleeding, the clot can be gently dislodged at specific time points.
-
-
Endpoints:
-
Bleeding Time: The total time from transection until the cessation of bleeding.
-
Blood Loss: The amount of blood lost into the saline can be quantified by measuring the hemoglobin concentration using a spectrophotometer or by calculating the change in the animal's body weight.[6]
-
Murine Saphenous Vein Bleeding Model
This model is considered more sensitive than the tail transection model for assessing the effects of anticoagulants on venous bleeding.
Protocol:
-
Animal Model: As described for the tail transection model.
-
Anesthesia and Preparation: The mouse is anesthetized and placed in a supine position. The hair over the lateral aspect of the hind limb is removed to expose the saphenous vein.
-
Procedure:
-
A small incision is made in the skin overlying the saphenous vein.
-
The vein is punctured with a fine-gauge needle (e.g., 27G).[7]
-
The site is blotted with filter paper at regular intervals (e.g., every 15-30 seconds) until bleeding stops.
-
-
Endpoints:
-
Bleeding Time: The time from puncture until bleeding ceases.
-
Blood Loss: Can be estimated by the size of the blood spot on the filter paper or by eluting the blood and measuring hemoglobin concentration.
-
Signaling Pathway Diagrams
Warfarin's Mechanism of Action
Caption: Warfarin inhibits VKORC1, preventing the reduction of Vitamin K epoxide.
FXIIIa's Role in Coagulation and Inhibition by this compound
Caption: this compound inhibits the final step of clot stabilization by FXIIIa.
Experimental Workflow: Tail Transection Bleeding Assay
Caption: Workflow for assessing bleeding risk using the tail transection model.
Conclusion
The targeted mechanism of this compound, focusing solely on the stabilization of the fibrin clot, presents a compelling rationale for a reduced bleeding risk compared to the broad-spectrum anticoagulant activity of warfarin. While direct comparative preclinical data for this compound is pending, the existing evidence from related studies strongly suggests a favorable safety profile. Further head-to-head studies employing standardized bleeding models, such as the tail transection and saphenous vein assays, are crucial to quantify this safety advantage and support the clinical development of FXIIIa inhibitors as a new class of anticoagulants with a potentially wider therapeutic window.
References
- 1. jove.com [jove.com]
- 2. Saphenous Blood Collection in Mice | Animals in Science [queensu.ca]
- 3. Tail Vein Transection Bleeding Model in Fully Anesthetized Hemophilia A Mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. research.vt.edu [research.vt.edu]
- 5. Factor XIIIa Inhibitors as Potential Novel Drugs for Venous Thromboembolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Standardizing a simpler, more sensitive and accurate tail bleeding assay in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Mouse Models of Hemostasis - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
